Bromo-PEG7-amine
Description
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Structure
2D Structure
Properties
Molecular Formula |
C16H34BrNO7 |
|---|---|
Molecular Weight |
432.35 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C16H34BrNO7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16,18H2 |
InChI Key |
RLEFVPCXTNOXJK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)N |
Origin of Product |
United States |
Foundational & Exploratory
The Versatility of Bromo-PEG7-amine in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bromo-PEG7-amine has emerged as a critical tool in modern biochemical and pharmaceutical research. As a heterobifunctional linker, it provides a versatile platform for the conjugation of molecules, enabling the development of novel therapeutics and research agents. This in-depth technical guide explores the core applications of this compound, detailing its role in the synthesis of advanced bioconjugates and providing insights into its physicochemical properties and the experimental protocols for its use.
Core Applications in Research
This compound is primarily utilized as a flexible linker to connect two different molecular entities, leveraging its distinct reactive ends. The bromo group serves as a reactive site for nucleophilic substitution, often with thiol or hydroxyl groups, while the primary amine allows for stable amide bond formation with carboxylic acids or activated esters.[] This dual reactivity makes it an ideal building block in several cutting-edge areas of research.
Proteolysis-Targeting Chimeras (PROTACs)
The most prominent application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][3][4] PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The polyethylene glycol (PEG) component of this compound offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the often hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic profile.
-
Optimal Spacing: The seven repeating ethylene glycol units provide a flexible spacer of a defined length, which is critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length directly influences the efficacy of protein degradation.
-
Improved Permeability: The physicochemical properties of the PEG linker can be tuned to enhance cell permeability, allowing the PROTAC to reach its intracellular target.
Antibody-Drug Conjugates (ADCs)
This compound and similar heterobifunctional PEG linkers are also valuable in the construction of Antibody-Drug Conjugates (ADCs). ADCs are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells. The linker plays a crucial role in connecting the antibody to the drug payload. The PEG component can enhance the stability and solubility of the ADC, and the defined length of the linker can influence the release of the drug at the target site.
Bioconjugation and Surface Modification
The reactivity of this compound makes it a useful tool for a wide range of bioconjugation applications. It can be used to attach small molecules, peptides, or proteins to other molecules or surfaces. For example, it can be employed to immobilize proteins on a solid support for use in immunoassays or to modify the surface of nanoparticles to improve their biocompatibility and targeting capabilities.
Physicochemical Properties
| Property | General Effect of PEG7 Linker |
| Solubility | The hydrophilic nature of the seven ethylene glycol units significantly increases the aqueous solubility of the conjugate. This is particularly advantageous for hydrophobic drugs or protein ligands. |
| Lipophilicity (logP) | The PEG chain decreases the lipophilicity of the molecule. The addition of PEG linkers has been shown to lower the logP value of conjugates, which can impact cell permeability and pharmacokinetic properties. |
| Flexibility | The PEG chain is highly flexible, allowing for conformational freedom of the conjugated molecules. This is crucial for the proper orientation of ligands in PROTACs to facilitate ternary complex formation. |
| Immunogenicity | PEGylation is a well-established method to reduce the immunogenicity of proteins and other biomolecules. The PEG7 chain can help to shield the conjugate from the immune system, potentially prolonging its circulation time. |
| Metabolic Stability | PEG linkers are generally more stable to metabolic degradation than some other linker types, though they can be susceptible to oxidation. The stability can be influenced by the surrounding chemical moieties. |
Experimental Protocols
The following protocols are representative examples of how this compound can be used in the synthesis of a PROTAC. These are generalized procedures and may require optimization for specific target proteins and ligands.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling
This protocol describes a two-step process where the bromo-end of the linker is first reacted with a hydroxyl- or thiol-containing POI ligand, followed by the coupling of the amine-end with a carboxylic acid-functionalized E3 ligase ligand.
Step 1: Conjugation of this compound to the POI Ligand
-
Dissolve the POI ligand (containing a hydroxyl or thiol group, 1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a mild base , such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) or diisopropylethylamine (DIPEA, 2.0-3.0 equivalents), to the solution and stir at room temperature for 30 minutes to deprotonate the hydroxyl or thiol group.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , cool the reaction mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-PEG7-amine intermediate by flash column chromatography on silica gel.
Step 2: Coupling of the POI-PEG7-amine Intermediate to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 equivalent) in anhydrous DMF.
-
Add a peptide coupling reagent , such as HATU (1.1 equivalents) or HBTU (1.1 equivalents), and a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the purified POI-PEG7-amine intermediate (1.0-1.2 equivalents) to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion , dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final PROTAC conjugate by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the Role of this compound
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: The mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent proteasomal degradation of the target protein.
References
Solubility Profile of Bromo-PEG7-amine in DMSO and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bromo-PEG7-amine in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and water. While specific quantitative solubility data for this compound is not extensively published, this document outlines the expected solubility based on the general properties of polyethylene glycol (PEG) derivatives and provides detailed experimental protocols for researchers to determine precise solubility values.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter in drug discovery and development. It influences bioavailability, formulation, and the reliability of in vitro assays. Two key types of solubility are often considered:
-
Kinetic Solubility: This is determined by dissolving a compound, typically from a high-concentration stock solution in DMSO, into an aqueous buffer. It represents the concentration at which a compound precipitates out of solution under these specific, rapid conditions. This measurement is common in high-throughput screening settings.
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with the solvent over a longer period. The concentration of the dissolved compound in the saturated solution is then measured. This value is crucial for formulation development.
Qualitative Solubility of this compound
This compound is a heterobifunctional PEG linker, containing a bromine atom at one terminus and a primary amine at the other, connected by a seven-unit polyethylene glycol chain. The presence of the hydrophilic PEG chain is expected to confer good solubility in polar solvents.
Based on general information for PEG derivatives, the expected solubility is high in both DMSO and water. PEGs are known to be very soluble in water and aqueous buffers, as well as in many organic solvents, including DMSO[1]. Specifically, amine-terminated PEGs are noted for their solubility in aqueous media.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound/Class | Solvent | Qualitative Solubility | Citation |
| Polyethylene Glycols (PEGs) | Water & Aqueous Buffers | Very Soluble | [1] |
| Polyethylene Glycols (PEGs) | DMSO | Very Soluble | [1] |
| Heterobifunctional PEGs | Water | High | |
| Amine-Terminated PEGs | Aqueous Media | High |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following experimental protocols are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMSO or water) in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
Quantification: Determine the concentration of this compound in the clear supernatant. As this compound lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. A more universal method like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is recommended. A standard curve of known concentrations of this compound should be prepared to accurately quantify the solubility.
Kinetic Solubility Determination
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1 to 2 hours.
-
Precipitation Detection: Visually inspect the wells for the formation of a precipitate. Alternatively, use instrumental methods for more objective and sensitive detection:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
UV-Vis Spectrophotometry: After filtering or centrifuging the plate to remove precipitate, the absorbance of the supernatant is measured. The concentration is then determined from a standard curve.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the thermodynamic and kinetic solubility assays.
Caption: Workflow for Thermodynamic Solubility Assay.
Caption: Workflow for Kinetic Solubility Assay.
References
In-Depth Technical Guide to Bromo-PEG7-amine: Stability Profile and Recommended Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Bromo-PEG7-amine, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability of this reagent is critical for ensuring the integrity of experimental results and the successful development of novel therapeutics. This document outlines the known degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this compound.
Chemical Structure and Properties
This compound possesses a polyethylene glycol (PEG) spacer of seven ethylene glycol units, flanked by a reactive bromo group at one terminus and a primary amine at the other. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal functional groups allow for sequential conjugation to a target protein ligand and an E3 ligase ligand.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent the degradation of this compound.
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes thermal degradation and slows down potential hydrolytic and oxidative processes. |
| 0 - 4°C for short-term storage (days to weeks). | Suitable for temporary storage during active use. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the polyethylene glycol chain. |
| Light | Protect from light. | Minimizes photodegradation of the PEG chain. |
| Moisture | Store in a dry environment. Use a desiccator. | Prevents hydrolysis of the C-Br bond. |
Handling Precautions:
-
Warm the container to room temperature before opening to prevent moisture condensation.
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid repeated freeze-thaw cycles. Aliquoting the reagent upon first use is recommended.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The primary sites of degradation are the C-Br bond and the polyethylene glycol backbone.
Hydrolytic Stability
The C-Br bond in this compound is susceptible to hydrolysis, a reaction with water that results in the substitution of the bromine atom with a hydroxyl group, yielding Hydroxy-PEG7-amine. This process is influenced by pH.
-
Neutral and Acidic Conditions: Hydrolysis of primary alkyl bromides is generally slow under neutral and acidic conditions.
-
Basic Conditions (pH > 8-9): The rate of hydrolysis increases significantly under basic conditions due to the presence of the more nucleophilic hydroxide ion (OH-), which attacks the carbon atom bonded to the bromine. This proceeds via an SN2 mechanism.
Thermal Stability
Polyethylene glycol chains can undergo thermal degradation, primarily through chain scission.
-
In the Presence of Air (Oxidative Degradation): Thermal degradation is more pronounced in the presence of oxygen. The degradation process often involves the formation of hydroperoxides, leading to chain cleavage and the formation of smaller PEG fragments, aldehydes, and carboxylic acids. Studies on PEG have shown that degradation in air can begin at temperatures as low as 170°C.
-
In an Inert Atmosphere: In the absence of oxygen (e.g., under nitrogen or argon), the thermal stability of PEG is significantly higher, with degradation typically occurring at temperatures above 340°C.
Photostability
Exposure to ultraviolet (UV) light can induce photodegradation of the PEG chain. This process often involves the generation of free radicals, leading to random chain scission. The presence of photosensitizers or radical initiators (like hydrogen peroxide) can accelerate this degradation. The degradation products are typically smaller PEG oligomers and, upon further oxidation, carboxylic acids.
Table 2: Summary of this compound Stability
| Stress Factor | Potential Degradation Pathway | Primary Degradation Product(s) |
| pH (Aqueous Solution) | Hydrolysis of the C-Br bond (accelerated at high pH). | Hydroxy-PEG7-amine |
| Temperature | Thermal-oxidative degradation of the PEG chain (in air). | Smaller PEG fragments, aldehydes, carboxylic acids. |
| Thermolysis of the PEG chain (in inert atmosphere). | Smaller PEG fragments. | |
| Light (UV) | Photodegradation of the PEG chain via radical formation. | Smaller PEG fragments, carboxylic acids. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the extent of degradation over time.
General Forced Degradation Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C, 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in both light-protected and light-exposed conditions.
-
Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) at a controlled temperature.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Characterize the major degradation products using mass spectrometry (MS) and/or NMR spectroscopy to elucidate their structures.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation under each stress condition.
-
Propose degradation pathways based on the identified degradation products.
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the analysis of PEG compounds. Due to the lack of a strong chromophore in the PEG chain, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are preferred over UV detection for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to characterize the structure of this compound and its degradation products. Changes in the chemical shifts of the protons and carbons near the functional groups can indicate degradation.
Visualizations
Logical Flow for Handling and Storage
Caption: Recommended workflow for handling and storage of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
An In-depth Technical Guide to the Mechanism and Application of Bromo-PEG7-amine as a Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG7-amine, a heterobifunctional polyethylene glycol (PEG) linker, detailing its mechanism of action, physicochemical properties, and its application in the synthesis of advanced bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Core Principles of this compound as a Linker
This compound is a versatile chemical tool used to connect two molecular entities, such as a protein ligand and an E3 ligase ligand in a PROTAC, or a targeting moiety and a payload in an antibody-drug conjugate (ADC).[1][2] Its structure comprises a seven-unit polyethylene glycol (PEG) chain flanked by a bromo group at one end and a primary amine at the other. This heterobifunctional nature allows for sequential and controlled conjugation reactions.
The PEG component of the linker imparts several advantageous properties to the resulting conjugate, including enhanced water solubility, improved pharmacokinetic profiles, and reduced immunogenicity.[3][4] The defined length of the PEG7 chain provides a precise spatial separation between the conjugated molecules, which is often critical for their biological function.[5]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 432.35 g/mol | |
| Molecular Formula | C16H34BrNO7 |
Mechanism of Action and Key Reactions
The utility of this compound as a linker stems from the distinct reactivity of its two terminal functional groups: the bromo group and the primary amine.
Bromo Group: Nucleophilic Substitution
The bromo group serves as a reactive handle for conjugation to nucleophilic moieties, most notably thiol groups found in cysteine residues of proteins and peptides. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiol group attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.
General Reaction Scheme:
Molecule-SH + Br-PEG7-NH2 → Molecule-S-PEG7-NH2 + HBr
This reaction is highly efficient and specific for thiols under controlled pH conditions, typically ranging from 7 to 8.5.
Amine Group: Amide Bond Formation and Other Reactions
The primary amine at the other end of the linker is a versatile functional group that can participate in a variety of conjugation reactions. The most common of these is the formation of a stable amide bond with a carboxylic acid. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (e.g., EDC) in the presence of an activator (e.g., NHS), to first form a more reactive ester intermediate.
General Reaction Scheme:
Molecule-COOH + H2N-PEG7-Br --(Coupling Agents)--> Molecule-CO-NH-PEG7-Br + H2O
Beyond amide bond formation, the primary amine can also be functionalized through reactions with other electrophilic groups, including isothiocyanates, and aldehydes (via reductive amination).
Application in PROTAC Synthesis: A Workflow Example
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a valuable linker for PROTAC synthesis due to the orthogonal reactivity of its end groups.
The following workflow illustrates the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
References
The Strategic Imperative of Bromo-PEG7-amine in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical, albeit often understated, role in dictating their pharmacological properties. This technical guide provides a comprehensive overview of the role of Bromo-PEG7-amine as a versatile linker in PROTAC development. We delve into its structural and functional significance, its impact on key drug-like properties, and provide detailed experimental protocols for its incorporation and evaluation in novel PROTACs.
Introduction to PROTAC Technology
PROTACs are chimeric molecules composed of three key components: a "warhead" that binds to a protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] This event-driven, catalytic mechanism offers several advantages over traditional small-molecule inhibitors, including the potential to target previously "undruggable" proteins and a more durable pharmacological response.
The Pivotal Role of the Linker in PROTAC Design
The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Its length, composition, and attachment points can significantly influence the stability and geometry of the ternary complex, which in turn affects the efficiency of ubiquitination and degradation. Furthermore, the linker's properties can impact the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker that has gained prominence in PROTAC development due to its favorable characteristics. It consists of a seven-unit polyethylene glycol (PEG) chain flanked by a bromo group and an amine group.
-
Polyethylene Glycol (PEG) Chain: The PEG component imparts hydrophilicity to the PROTAC molecule, which can enhance its aqueous solubility and improve its pharmacokinetic profile.[2] The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate optimal ternary complex formation.
-
Bromo and Amine Functional Groups: The terminal bromo and amine groups provide convenient handles for covalent attachment to the warhead and the E3 ligase ligand, respectively, through well-established bioconjugation chemistries. The bromo group can readily undergo nucleophilic substitution reactions, while the amine group is suitable for amide bond formation or other amine-reactive chemistries.
Impact of PEG Linkers on PROTAC Properties
The incorporation of a PEG linker, such as that in this compound, can have a profound impact on the drug-like properties of a PROTAC.
Solubility and Permeability
A significant challenge in PROTAC design is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[3] The hydrophilic nature of the PEG chain can mitigate these issues by increasing the overall polarity of the molecule.[2] However, a careful balance must be struck, as excessive PEGylation can sometimes hinder passive diffusion across the cell membrane.
Ternary Complex Formation and Degradation Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. An optimal linker length is required to enable the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. Linkers that are too short may cause steric hindrance, while those that are too long may result in an unstable ternary complex. The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
Quantitative Data on PEGylated PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| Alkyl Linker PROTAC | Alkyl Chain | ~750-850 | >5 | ~150-180 |
| PEG2 Linker PROTAC | 2 PEG units | ~800-900 | ~4-5 | ~170-200 |
| PEG4 Linker PROTAC | 4 PEG units | ~900-1000 | ~3-4 | ~190-220 |
| PEG6 Linker PROTAC | 6 PEG units | ~1000-1100 | ~2-3 | ~210-240 |
This table presents generalized data compiled from various sources to illustrate trends in how increasing PEG linker length affects key physicochemical properties.
| Target Protein | Linker Length | Cell Line | DC50 (nM) | Dmax (%) |
| BTK | PEG6 | Mino | <10 | ~90 |
| BRD4 | PEG (varied) | HeLa | Varies with length | Varies with length |
| KRAS G12D | PEG (varied) | PANC-1 | ~10-100 | >90 |
| Androgen Receptor | PEG (varied) | LNCaP | ~1-10 | >90 |
This table provides representative degradation data for PROTACs with PEG linkers of varying lengths against different protein targets. The optimal linker length and resulting DC50 and Dmax are highly dependent on the specific PROTAC system.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing a this compound linker.
General Synthesis of a PROTAC using this compound
This protocol outlines a general two-step approach for the synthesis of a PROTAC, first conjugating the E3 ligase ligand to the amine terminus of this compound, followed by conjugation of the warhead to the bromo terminus.
Step 1: Synthesis of E3 Ligase Ligand-PEG7-Bromo Intermediate
-
Materials:
-
E3 ligase ligand with a carboxylic acid functionality (e.g., Pomalidomide derivative) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E3 ligase ligand-PEG7-Bromo intermediate.
-
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
E3 Ligase Ligand-PEG7-Bromo intermediate (1.0 eq)
-
Warhead with a nucleophilic group (e.g., a phenol on JQ1) (1.2 eq)
-
K2CO3 (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the warhead in anhydrous DMF, add K2CO3 and stir at room temperature for 30 minutes.
-
Add a solution of the E3 Ligase Ligand-PEG7-Bromo intermediate in anhydrous DMF.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Western Blotting for Protein Degradation
This protocol details the assessment of POI degradation in cells treated with a PROTAC.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4 °C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay
This protocol describes how to assess the cytotoxic effects of a PROTAC on cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualization of Key Pathways and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Development Workflow
Caption: A streamlined workflow for PROTAC development.
PROTAC-Mediated Degradation of JAK and Downstream Signaling
Caption: PROTAC-mediated degradation of JAK kinases inhibits the JAK-STAT signaling pathway.
Conclusion
This compound represents a valuable and versatile tool in the development of novel PROTACs. Its bifunctional nature, coupled with the favorable physicochemical properties imparted by the PEG chain, facilitates the efficient synthesis of PROTACs with enhanced drug-like characteristics. The strategic selection and optimization of the linker are paramount to achieving potent and selective protein degradation. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this compound and other PEGylated linkers in the design of next-generation targeted protein degraders. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to evolve, so too will our ability to rationally design PROTACs with superior therapeutic profiles.
References
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, essential tools in modern bioconjugation and drug development. From their fundamental properties to their critical role in sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), this document serves as a technical resource for researchers and professionals in the field.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two different reactive functional groups at their termini.[1][2] This dual-reactivity allows for the sequential and specific conjugation of two distinct molecules, such as a targeting antibody and a therapeutic payload.[1] The polyethylene glycol backbone imparts several advantageous properties to the resulting bioconjugate, making these linkers indispensable in the development of advanced therapeutics.
The core structure of a heterobifunctional PEG linker consists of a central PEG chain of varying length, flanked by two distinct terminal functional groups. This design allows for precise control over the spatial separation of the conjugated molecules, which is crucial for optimizing biological activity and stability.[1]
Core Properties and Advantages
The incorporation of a PEG spacer in bioconjugation strategies offers numerous benefits that address common challenges in drug development:
-
Enhanced Solubility and Stability: PEG linkers are hydrophilic, which significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing aggregation.[1] This property is particularly beneficial for enabling higher drug-to-antibody ratios (DARs) in ADCs without compromising their physicochemical properties.
-
Reduced Immunogenicity: The flexible and hydrophilic nature of the PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity and antigenicity. This "stealth" effect can lead to a longer circulation half-life and reduced clearance rates.
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a prolonged plasma half-life. The length of the PEG chain can be tailored to optimize the pharmacokinetic profile of a therapeutic.
-
Biocompatibility and Low Toxicity: PEG is a non-toxic and biocompatible polymer approved by regulatory agencies for use in pharmaceuticals, making it a safe choice for clinical applications.
-
Precise Spatiotemporal Control: The defined length of monodisperse PEG linkers provides precise control over the distance between the two conjugated molecules, which is critical for the efficacy of complex systems like PROTACs.
Types of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers can be classified based on the reactivity of their terminal functional groups and their overall structure.
Classification by Functional Groups
The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH2) on lysine residues or sulfhydryl groups (-SH) on cysteine residues of proteins.
| Functional Group 1 | Reactive Towards | Functional Group 2 | Reactive Towards | Common Applications |
| NHS Ester | Primary Amines (-NH2) | Maleimide | Sulfhydryl Groups (-SH) | Antibody-Drug Conjugates (ADCs), Protein-Peptide Conjugation |
| NHS Ester | Primary Amines (-NH2) | DBCO | Azides (-N3) | Copper-Free Click Chemistry, Live Cell Imaging |
| Azide (-N3) | Alkynes, DBCO | Alkyne | Azides (-N3) | Copper-Catalyzed and Copper-Free Click Chemistry |
| Amine (-NH2) | Carboxylic Acids (-COOH) | Carboxylic Acid (-COOH) | Primary Amines (-NH2) | Small Molecule Conjugation, Surface Modification |
| Thiol (-SH) | Maleimides, Haloacetamides | Maleimide | Sulfhydryl Groups (-SH) | Site-Specific Protein Modification |
Classification by Structure
Beyond the terminal functional groups, the overall architecture of the PEG linker can also be varied to suit specific applications.
-
Linear PEG Linkers: These are the most common type, consisting of a single, unbranched PEG chain.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core, which can increase the hydrodynamic volume and provide a higher degree of shielding.
-
Multi-arm PEG Linkers: These are a more complex form of branched PEGs with three or more arms, often used in the creation of hydrogels and for increasing the drug-to-antibody ratio in ADCs.
Applications in Drug Development
Heterobifunctional PEG linkers are integral to the design of several classes of advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a heterobifunctional PEG linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety. PEG linkers can be either cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. Examples include disulfide and hydrazone linkers.
-
Non-Cleavable Linkers: These linkers release the drug upon lysosomal degradation of the antibody.
The mechanism of action for an ADC is a multi-step process that relies on the precise targeting of the antibody and the controlled release of the cytotoxic payload.
Mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, often a PEG chain, plays a crucial role in optimizing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation of the POI.
The length and flexibility of the PEG linker are critical parameters that influence the efficacy of a PROTAC.
Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Quantitative Data
The selection of a heterobifunctional PEG linker is often guided by its physicochemical properties, which are directly related to its molecular weight and the number of ethylene glycol units.
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Number of PEG Units | Linker Length (Å) |
| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 513.48 | 4 | ~17.7 |
| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 689.70 | 8 | ~32.1 |
| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 865.91 | 12 | ~46.5 |
| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 633.66 | 4 | ~17.7 |
| DBCO-PEG8-NHS Ester | DBCO | NHS Ester | 809.87 | 8 | ~32.1 |
| Azido-PEG4-Amine | Azide | Amine | 218.26 | 4 | ~17.7 |
| Alkyne-PEG4-Amine | Alkyne | Amine | 217.27 | 4 | ~17.7 |
Note: Linker length is an approximation and can vary based on conformation.
The length of the PEG linker has a significant impact on the efficacy of ADCs and PROTACs.
Impact of PEG Linker Length on ADC Clearance
| PEG Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Impact of Linker Length on PROTAC-mediated Protein Degradation
| Linker Length (atoms) | Relative Degradation Efficacy |
| 9 | +++ |
| 12 | ++++ |
| 16 | +++++ |
| 19 | ++ |
| 21 | + |
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers.
Conjugation of an Antibody to a Thiol-Containing Molecule using NHS-PEG-Maleimide
This protocol outlines a two-step process for conjugating an antibody to a thiol-containing payload.
Workflow for NHS-PEG-Maleimide conjugation.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide linker
-
Thiol-containing molecule (payload)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column
-
Quenching reagent (e.g., Tris or glycine)
Procedure:
-
Antibody Activation:
-
Equilibrate the NHS-PEGn-Maleimide linker to room temperature.
-
Prepare a stock solution of the linker in anhydrous DMSO or DMF.
-
Add the linker solution to the antibody solution at a 10- to 50-fold molar excess.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted linker using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
-
Conjugation to Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine.
-
Purify the final ADC conjugate using SEC to remove unreacted payload and other small molecules.
-
Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol describes the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS ester linker.
Workflow for DBCO-PEG-NHS Ester click chemistry.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEGn-NHS Ester linker
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Desalting column
-
SEC column
Procedure:
-
Protein Labeling with DBCO:
-
Prepare a stock solution of DBCO-PEGn-NHS Ester in anhydrous DMSO or DMF.
-
Add the linker solution to the protein solution at a desired molar excess (e.g., 10- to 20-fold).
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
-
-
Click Reaction:
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
-
Purify the final conjugate using SEC to remove the excess azide-containing molecule.
-
Synthesis of a PROTAC using an Amide-Linked PEG Linker
This protocol describes the synthesis of a PROTAC through amide bond formation.
Procedure:
-
Amide Coupling of Component A with Amine-PEG-Boc:
-
Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes at room temperature.
-
Add an amine-functionalized PEG linker with a Boc-protected terminus (Amine-PEGn-Boc).
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Purify the product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) at 0°C and stir for 1-3 hours at room temperature.
-
Remove the solvent and TFA under reduced pressure.
-
-
Final Amide Coupling:
-
Repeat the amide coupling procedure from step 1, using the deprotected intermediate and the second component (warhead or E3 ligase ligand with a carboxylic acid functionality).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterization of PEGylated Conjugates
Thorough characterization of the final conjugate is essential to ensure its quality, purity, and desired properties.
Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to assess the purity of the conjugate and to separate the monomeric form from aggregates and fragments.
Typical Protocol:
-
Column: TSKgel G3000SWxl or similar
-
Mobile Phase: Phosphate buffer with NaCl (e.g., 150 mM sodium phosphate, pH 7.0)
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV at 280 nm
-
Analysis: The chromatogram will show peaks corresponding to the monomeric ADC, aggregates (eluting earlier), and fragments (eluting later).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used to determine the drug-to-antibody ratio (DAR) of ADCs. The method typically involves reducing the ADC to separate the light and heavy chains.
Typical Protocol for DAR Analysis:
-
Sample Preparation: Reduce the ADC using a reducing agent like DTT.
-
Column: C4 or C8 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like TFA (e.g., 0.1% TFA).
-
Detection: UV at 280 nm
-
Analysis: The chromatogram will show peaks for the unconjugated light and heavy chains, as well as drug-conjugated chains. The weighted average DAR can be calculated from the peak areas.
Mass Spectrometry (MALDI-TOF and LC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the conjugate and the distribution of drug-loaded species.
MALDI-TOF MS Protocol:
-
Matrix: Sinapinic acid is commonly used for proteins.
-
Sample Preparation: Mix the sample with the matrix solution and spot it onto a MALDI target plate.
-
Analysis: Acquire mass spectra in linear mode. The resulting spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated drugs.
Conclusion
Heterobifunctional PEG linkers are versatile and powerful tools in the development of advanced therapeutics. Their unique properties allow for the precise construction of complex bioconjugates with improved physicochemical and pharmacological profiles. A thorough understanding of the different types of PEG linkers, their reactivity, and the appropriate analytical techniques for characterization is essential for the successful design and development of next-generation drugs such as ADCs and PROTACs. The continued innovation in linker technology will undoubtedly play a pivotal role in the future of targeted therapies.
References
Technical Guide on Bromo-PEG7-amine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Bromo-PEG7-amine was located. The following safety information is synthesized from data for structurally related polyethylene glycol (PEG) and brominated compounds. Researchers must perform their own risk assessment and handle this chemical with caution, adhering to institutional and national safety guidelines. All products are for research use only unless explicitly stated otherwise.
Introduction
This compound is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery. It incorporates a seven-unit polyethylene glycol (PEG) chain, which imparts increased hydrophilicity and favorable pharmacokinetic properties to conjugated molecules. The molecule is terminated with a bromo group at one end and an amine group at the other, enabling sequential and specific conjugation to two different molecular entities.
This dual reactivity makes this compound an essential building block in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] In a typical PROTAC structure, the linker, such as this compound, connects a ligand for the target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[3] The length and composition of this linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[3]
Chemical and Physical Properties
Key identifying information for this compound is summarized below. This data is compiled from various chemical suppliers.
| Identifier | Value | Source |
| Molecular Formula | C16H34BrNO7 | [2] |
| Molecular Weight | 432.35 g/mol | |
| SMILES | BrCCOCCOCCOCCOCCOCCOCCOCCN | |
| CAS Number | Not universally assigned; varies by supplier | N/A |
| Solubility | Soluble in DMSO |
Safety and Handling
The following safety data is extrapolated from information on related bromo- and amine-functionalized PEG compounds. Standard laboratory precautions should be observed at all times.
Hazard Identification
Based on analogous compounds, this compound may present the following hazards. A thorough internal risk assessment is mandatory before use.
| Hazard Class | Description |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. |
First Aid Measures
Standard first aid procedures should be followed in case of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Promptly wash the contaminated skin with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately irrigate the eyes with large amounts of water, lifting the lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention. |
| Ingestion | If swallowed, seek medical attention immediately. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Storage | Store in a tightly closed container in a cool, dry place. Recommended storage temperature is often -20°C for long-term stability. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocols: PROTAC Synthesis
This compound is a bifunctional linker ideal for multi-step PROTAC synthesis. The bromo- and amine- functionalities allow for controlled, sequential reactions. A generalizable, two-step synthetic workflow is outlined below.
Step 1: Nucleophilic Substitution with POI Ligand
This step involves conjugating the bromo-end of the linker with a suitable nucleophile on the POI ligand, typically a phenol or thiol.
Materials:
-
Ligand for Protein of Interest (POI) with a nucleophilic group (e.g., phenol)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (3.0 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-Linker intermediate.
Step 2: Amide Coupling with E3 Ligase Ligand
This step conjugates the free amine of the POI-Linker intermediate with a carboxylic acid on the E3 ligase ligand.
Materials:
-
POI-Linker intermediate (from Step 1)
-
E3 Ligase Ligand with a carboxylic acid group (e.g., Pomalidomide)
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the POI-Linker intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the sequential conjugation strategy for synthesizing a PROTAC using a heterobifunctional linker like this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Reaction Schematic
This diagram outlines the chemical transformations described in the experimental protocols.
Caption: Generalized reaction scheme for PROTAC synthesis.
References
An In-depth Technical Guide to Bromo-PEG7-amine: Synthesis, Characterization, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromo-PEG7-amine
This compound is a heterobifunctional linker molecule integral to the rapidly advancing field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
The structure of this compound, featuring a terminal bromine atom and a primary amine connected by a seven-unit polyethylene glycol (PEG) chain, provides the necessary functionalities for its role as a versatile linker. The primary amine allows for covalent attachment to a ligand that binds to an E3 ubiquitin ligase, while the bromo group can react with a ligand for a specific protein of interest (POI). The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting PROTAC molecule.[1]
This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and a detailed protocol for its application in the construction of PROTACs.
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential to ensure its purity and suitability for downstream applications. The following table summarizes its key physicochemical properties and the analytical techniques used for its characterization.
| Property | Value | Analytical Method | Expected Observations |
| Molecular Formula | C₁₆H₃₄BrNO₇ | - | - |
| Molecular Weight | 432.35 g/mol | Mass Spectrometry (e.g., ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 433.18 or [M+Na]⁺ at m/z 455.16. |
| Appearance | Colorless to pale yellow oil | Visual Inspection | - |
| Solubility | Soluble in water, DMSO, DMF, DCM | Solubility Testing | Miscible in a range of polar organic solvents and water. |
| Purity | Typically >95% | HPLC (High-Performance Liquid Chromatography) | A single major peak in the chromatogram, indicating a high degree of purity. The retention time will be specific to the column and mobile phase used. |
| Structural Integrity | Confirmed by NMR | ¹H and ¹³C NMR Spectroscopy | ¹H NMR: Characteristic peaks for the PEG backbone (multiple overlapping signals around 3.6 ppm), the methylene group adjacent to the bromine (a triplet around 3.8 ppm), and the methylene group adjacent to the amine (a triplet around 2.9 ppm).¹³C NMR: Resonances corresponding to the carbon atoms of the PEG chain (around 70 ppm), the carbon adjacent to the bromine (around 30 ppm), and the carbon adjacent to the amine (around 40 ppm). |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Representative)
Materials:
-
Amino-PEG7-alcohol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve amino-PEG7-alcohol (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Expected Yield: 60-80%
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. The following is a representative two-step protocol for the synthesis of a PROTAC, where the bromo-end of the linker is first conjugated to a ligand for the protein of interest (POI), followed by the coupling of the amine-end to an E3 ligase ligand.
Experimental Protocol: PROTAC Synthesis using this compound
Step 1: Conjugation of this compound to the POI Ligand
This step involves a nucleophilic substitution reaction where a nucleophilic group (e.g., a phenol or thiol) on the POI ligand displaces the bromide from the linker.
Materials:
-
POI ligand with a nucleophilic handle (e.g., a hydroxyl or thiol group)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the POI ligand (1 equivalent) in anhydrous DMF, add potassium carbonate (3 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Linker Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the POI-Linker intermediate.
Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand
This step involves forming an amide bond between the terminal amine of the POI-Linker intermediate and a carboxylic acid on the E3 ligase ligand.
Materials:
-
POI-Linker intermediate (from Step 1)
-
E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC for final purification
Procedure:
-
Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the POI-Linker intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC by preparative HPLC.
Visualizing the PROTAC Synthesis Workflow and Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for PROTAC synthesis and the general mechanism of action of a PROTAC.
Caption: Experimental workflow for the two-step synthesis of a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it an ideal building block for the synthesis of PROTACs. The representative protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics for targeted protein degradation. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound is expected to grow, further fueling innovation in the treatment of a wide range of diseases.
References
Synthesis of Bromo-PEG7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a feasible synthetic pathway for Bromo-PEG7-amine, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The following sections provide a comprehensive overview of the synthetic route, detailed experimental protocols, and expected quantitative data.
Synthetic Pathway Overview
The synthesis of this compound from heptaethylene glycol involves a multi-step process designed to selectively functionalize the terminal hydroxyl groups. The overall strategy involves the protection of one hydroxyl group, activation and substitution of the other to introduce the bromo functionality, followed by the conversion of the protected hydroxyl group to an amine.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis. These values are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Mono-tosyl-PEG7 | Heptaethylene glycol | 470.54 | 10.0 | 8.5 | 85 | >95% |
| 2 | Bromo-PEG7-OTs | Mono-tosyl-PEG7 | 533.48 | 8.5 | 7.8 | 92 | >95% |
| 3 | Azido-PEG7-Br | Bromo-PEG7-OTs | 442.37 | 7.8 | 7.1 | 91 | >95% |
| 4 | This compound | Azido-PEG7-Br | 416.37 | 7.1 | 6.2 | 87 | >98% |
Experimental Protocols
Step 1: Monotosylation of Heptaethylene Glycol
This step selectively protects one of the terminal hydroxyl groups of heptaethylene glycol as a tosylate, which also serves as a good leaving group for the subsequent bromination step.
Materials:
-
Heptaethylene glycol (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM) (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve heptaethylene glycol in a minimal amount of pyridine and dilute with dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford mono-tosyl-PEG7.
Step 2: Bromination of Mono-tosyl-PEG7
The remaining terminal hydroxyl group is converted to a bromide.
Materials:
-
Mono-tosyl-PEG7 (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.5 equivalents)
-
Triphenylphosphine (PPh3) (1.5 equivalents)
-
Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve mono-tosyl-PEG7 and triphenylphosphine in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield Bromo-PEG7-OTs.
Step 3: Azide Substitution
The tosyl group is displaced by an azide nucleophile. This is a key step in introducing the nitrogen functionality that will be reduced to the amine.
Materials:
-
Bromo-PEG7-OTs (1 equivalent)
-
Sodium azide (NaN3) (3 equivalents)
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve Bromo-PEG7-OTs in dimethylformamide in a round-bottom flask.
-
Add sodium azide to the solution and heat the mixture to 60-70 °C.
-
Stir the reaction overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain Azido-PEG7-Br. This product can often be used in the next step without further purification.
Step 4: Reduction of the Azide to an Amine
The terminal azide is reduced to the primary amine to yield the final product. A Staudinger reaction is a common and mild method for this transformation.
Materials:
-
Azido-PEG7-Br (1 equivalent)
-
Triphenylphosphine (PPh3) (1.2 equivalents)
-
Tetrahydrofuran (THF) (solvent)
-
Water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Azido-PEG7-Br in THF in a round-bottom flask.
-
Add triphenylphosphine to the solution and stir at room temperature.
-
After stirring for 4-6 hours, add water to the reaction mixture and continue to stir overnight to hydrolyze the intermediate aza-ylide.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the residue with 1 M HCl and wash with dichloromethane to remove triphenylphosphine oxide.
-
Basify the aqueous layer with 1 M NaOH to a pH of >10.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Logical progression of the synthesis pathway.
Methodological & Application
Application Notes and Protocols for Bromo-PEG7-amine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG7-amine is a heterobifunctional linker molecule widely employed in the field of bioconjugation. Its structure comprises a seven-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility, flanked by a reactive bromo group at one terminus and a primary amine at the other. This unique architecture allows for the sequential and specific conjugation of two different biomolecules or a biomolecule and a small molecule payload.
The bromo group serves as a stable yet reactive handle for alkylating nucleophilic residues on biomolecules, most notably the thiol groups of cysteine residues. The primary amine provides a versatile point of attachment for various functional groups, including the carboxyl groups of aspartic and glutamic acid residues, or for the assembly of more complex architectures such as Proteolysis Targeting Chimeras (PROTACs).
These application notes provide detailed protocols for the use of this compound in common bioconjugation strategies, methods for the purification and characterization of the resulting conjugates, and illustrative data to guide experimental design.
Key Applications
-
Protein and Peptide Pegylation: Covalent attachment of the PEG spacer can enhance the solubility, stability, and in vivo half-life of therapeutic proteins and peptides.
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTAC Synthesis: this compound is a valuable building block for constructing PROTACs, which are designed to induce the targeted degradation of specific proteins.[1][2]
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | 1-Amino-20-bromo-3,6,9,12,15,18-hexaoxaicosane |
| Molecular Formula | C14H30BrNO6 |
| Molecular Weight | 400.3 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM) |
| Storage and Stability | Store at -20°C, desiccated, and protected from light. The bromo group is susceptible to hydrolysis, especially at high pH. The amine group is stable under normal storage conditions. |
Section 1: Conjugation to Thiol Groups (Cysteine Residues)
The bromo group of this compound reacts with the thiol group of cysteine residues via an S-alkylation reaction, forming a stable thioether bond. This reaction is highly specific for thiols under controlled pH conditions.
Experimental Protocol: Thiol-Reactive Conjugation
Materials:
-
Protein or peptide with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are involved in disulfide bonds, reduction may be necessary. Add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour. Remove excess TCEP by dialysis or using a desalting column.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold excess over the protein).
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction can also be performed at 4°C for 16-48 hours to minimize potential protein degradation.
-
-
Reaction Quenching:
-
Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted protein, excess linker, and quenching reagent using an appropriate chromatography technique (see Section 3).
-
Illustrative Quantitative Data (Thiol Conjugation)
The following table provides representative data for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, which has one free cysteine). Actual results will vary depending on the protein, buffer conditions, and stoichiometry.
| Molar Excess of this compound | Reaction Time (hours) | Temperature (°C) | pH | Degree of Labeling (PEG/Protein) | Conjugation Efficiency (%) |
| 10:1 | 12 | 25 | 8.0 | 0.6 - 0.8 | 60 - 80 |
| 20:1 | 12 | 25 | 8.0 | 0.8 - 0.95 | 80 - 95 |
| 50:1 | 8 | 25 | 8.5 | > 0.95 | > 95 |
| 20:1 | 24 | 4 | 8.0 | 0.7 - 0.9 | 70 - 90 |
Degree of Labeling (DOL) and Conjugation Efficiency are typically determined by Mass Spectrometry or SDS-PAGE analysis.
Workflow for thiol-reactive bioconjugation.
Section 2: Conjugation to Carboxyl Groups (Aspartic/Glutamic Acid Residues)
The amine group of this compound can be coupled to the carboxyl groups of aspartic and glutamic acid residues on a protein using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.
Experimental Protocol: Carboxyl-Reactive Conjugation
Materials:
-
Protein or peptide with accessible carboxyl groups
-
This compound
-
Activation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Reagent: 1 M Hydroxylamine or Tris buffer, pH 8.0
-
Anhydrous DMF or DMSO
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/peptide in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mM.
-
Add EDC (50-100 fold molar excess over protein) and NHS (50-100 fold molar excess) to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Immediately after activation, exchange the buffer to the Coupling Buffer (pH 7.5) using a desalting column to remove excess EDC and NHS.
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated protein solution (10-50 fold molar excess).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Reaction Quenching:
-
Add a quenching reagent (e.g., hydroxylamine or Tris buffer) to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography technique (see Section 3).
-
Illustrative Quantitative Data (Carboxyl Conjugation)
The following table provides representative data for the EDC/NHS mediated conjugation of this compound to a model protein.
| Molar Excess of EDC/NHS | Molar Excess of this compound | Reaction Time (hours) | Temperature (°C) | pH (Coupling) | Degree of Labeling (PEG/Protein) | Conjugation Efficiency (%) |
| 50:1 | 20:1 | 2 | 25 | 7.5 | 1-3 | 30 - 50 |
| 100:1 | 50:1 | 4 | 25 | 7.5 | 3-5 | 50 - 70 |
| 100:1 | 50:1 | 16 | 4 | 7.5 | 2-4 | 40 - 60 |
Note: The degree of labeling can be highly variable and depends on the number of accessible carboxyl groups on the protein surface.
Workflow for carboxyl-reactive bioconjugation.
Section 3: PROTAC Synthesis
This compound is an ideal linker for PROTAC synthesis, where one end can be attached to a warhead targeting the protein of interest (POI) and the other to an E3 ligase ligand. The synthetic strategy will depend on the available functional groups on the warhead and the E3 ligase ligand. Below is a general workflow.
Logical relationship in PROTAC synthesis.
Section 4: Purification and Characterization of Conjugates
Purification
The choice of purification method depends on the properties of the protein and the conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method for removing unreacted, low molecular weight linkers and quenching reagents. It separates molecules based on their hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of unreacted protein from PEGylated species, and in some cases, the separation of species with different degrees of labeling.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation increases the hydrophilicity of a protein, which can be exploited for separation using HIC.
Characterization
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the degree of labeling. Techniques such as MALDI-TOF or ESI-MS are commonly used.
-
UV-Vis Spectroscopy: Can be used to determine the protein concentration.
-
HPLC: Analytical SEC, IEX, or Reverse-Phase HPLC can be used to assess the purity of the conjugate and quantify the different species.
Disclaimer
The protocols and data presented in these application notes are for guidance and illustrative purposes only. Optimal reaction conditions, including stoichiometry, pH, temperature, and reaction time, should be determined empirically for each specific application.
References
Application Notes and Protocols for the Conjugation of Bromo-PEG7-amine to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of proteins and peptides is a cornerstone of modern biotechnology and drug development. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. PEGylation can improve solubility, extend plasma half-life, reduce immunogenicity, and increase stability.[1][2] Bromo-PEG7-amine is a heterobifunctional linker that enables the site-specific PEGylation of biomolecules. This linker contains a bromo group that can react specifically with the thiol group of cysteine residues, and a terminal amine group that can be used for further conjugation.
This document provides detailed application notes and protocols for the reaction of this compound with thiol groups on cysteine residues.
Principle of the Reaction
The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution reaction (SNAc). The nucleophilic thiol group (-SH) of the cysteine residue attacks the electrophilic carbon atom of the carbon-bromine bond in the this compound molecule. This results in the formation of a stable thioether bond, covalently linking the PEG chain to the protein or peptide. The reaction is highly specific for cysteine residues under controlled pH conditions.
Factors Influencing the Reaction
Several factors can influence the efficiency and specificity of the conjugation reaction:
-
pH: The pH of the reaction buffer is a critical parameter. The thiol group of cysteine has a pKa of approximately 8.5.[3] At pH values above this pKa, the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻), which significantly increases the reaction rate. However, at higher pH values (typically > 9), the risk of side reactions with other nucleophilic amino acid residues, such as lysine, histidine, and the N-terminal amine, also increases.[4][5] Therefore, a pH range of 7.5 to 8.5 is generally recommended as a good compromise between reaction efficiency and specificity.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Higher temperatures can increase the reaction rate but may also lead to protein denaturation or an increase in side reactions.
-
Concentration of Reactants: The molar ratio of this compound to the thiol-containing molecule will influence the extent of PEGylation. A molar excess of the PEG reagent is often used to drive the reaction to completion.
-
Reducing Agents: For proteins with existing disulfide bonds, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) must be used to reduce the disulfide bonds and generate free thiol groups for conjugation. It is crucial to remove the reducing agent before adding the this compound to prevent it from reacting with the PEG reagent.
Potential Side Reactions
While the reaction of bromo-alkylating agents with cysteine is relatively specific, side reactions can occur, particularly under non-optimal conditions. Potential side reactions include the alkylation of other nucleophilic amino acid residues such as:
-
Lysine: The ε-amino group of lysine can be alkylated at higher pH values.
-
Histidine: The imidazole ring of histidine is nucleophilic and can react with alkylating agents.
-
Methionine: The thioether side chain of methionine can also be a target for alkylation.
-
N-terminal amine: The α-amino group at the N-terminus of a protein or peptide can also be alkylated.
To minimize these side reactions, it is recommended to perform the conjugation at a controlled pH and to use the lowest effective concentration of the this compound reagent.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Cysteine-Containing Protein/Peptide
This protocol provides a general guideline for the conjugation of this compound to a protein or peptide with an accessible cysteine residue.
Materials:
-
Cysteine-containing protein or peptide
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Reducing Agent (if necessary): 100 mM DTT or TCEP solution
-
Quenching Solution: 1 M L-cysteine or 1 M 2-mercaptoethanol
-
Desalting columns or dialysis tubing for purification
-
Analytical instruments for characterization (e.g., HPLC, mass spectrometer)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein or peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce the disulfide bonds.
-
Remove the reducing agent by dialysis against the Reaction Buffer or by using a desalting column. This step is critical to prevent the reducing agent from reacting with the this compound.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The quenching reagent will react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Product:
-
Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography, dialysis, or using a desalting column.
-
-
Analysis of the Conjugate:
-
Characterize the purified PEGylated product using appropriate analytical techniques such as SDS-PAGE, HPLC (reversed-phase or size-exclusion), and mass spectrometry to confirm the conjugation and determine the degree of PEGylation.
-
Protocol 2: Optimization of Reaction Conditions
To achieve the desired level of PEGylation and minimize side products, it is often necessary to optimize the reaction conditions. The following parameters can be varied:
-
pH: Perform the reaction at different pH values within the range of 7.0 to 9.0 to determine the optimal pH for your specific protein.
-
Molar Ratio: Vary the molar excess of this compound (e.g., 2, 5, 10, 20-fold excess) to control the degree of PEGylation.
-
Reaction Time: Monitor the reaction progress over time (e.g., 30 min, 1h, 2h, 4h, overnight) to determine the optimal incubation time.
-
Temperature: Compare the reaction efficiency at different temperatures (e.g., 4°C vs. room temperature).
Data Presentation
The following table provides a hypothetical summary of quantitative data that could be obtained from an optimization experiment.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| pH | 7.5 | 8.0 | 8.5 | 9.0 |
| Molar Excess of this compound | 10x | 10x | 10x | 10x |
| Reaction Time (hours) | 2 | 2 | 2 | 2 |
| Temperature (°C) | 25 | 25 | 25 | 25 |
| Yield of Mono-PEGylated Product (%) | 65 | 85 | 90 | 80 |
| Unreacted Protein (%) | 30 | 10 | 5 | 5 |
| Di-PEGylated and Other Side Products (%) | 5 | 5 | 5 | 15 |
Note: The values in this table are for illustrative purposes only and will vary depending on the specific protein and reaction conditions.
Visualizations
Caption: Experimental workflow for the PEGylation of a cysteine-containing biomolecule.
Caption: Chemical reaction mechanism of this compound with a cysteine residue.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Bromo-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of targeted therapeutics that synergistically combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC.[1][2][3][4] Polyethylene glycol (PEG) linkers have gained significant traction in ADC development due to their ability to enhance hydrophilicity, improve in vivo stability, and reduce aggregation.[1] This document provides detailed application notes and protocols for the synthesis of ADCs using Bromo-PEG7-amine, a heterobifunctional linker designed to offer a balance of hydrophilicity and a defined spacer length for optimal ADC performance.
The inclusion of a discrete PEG7 linker can offer several advantages in ADC design:
-
Enhanced Hydrophilicity: The PEG7 moiety increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby mitigating the risk of aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "shielding" effect, potentially reducing immunogenicity and leading to a longer circulation half-life.
-
Reduced Aggregation: By masking the hydrophobicity of the drug payload, the PEG7 linker helps prevent the formation of ADC aggregates, a common challenge during manufacturing that can impact efficacy and safety.
-
Defined Spacer Length: The well-defined length of the PEG7 linker provides a precise spacer between the antibody and the drug, which can be crucial for optimizing steric hindrance and facilitating the interaction of the antibody with its target antigen.
Synthesis Workflow Overview
The synthesis of an ADC using this compound is a multi-step process that begins with the activation of the cytotoxic payload, followed by its conjugation to the linker. The resulting drug-linker construct is then conjugated to the antibody. The final step involves the purification and characterization of the ADC to ensure its quality and desired properties.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing PEG linkers in ADC development. While specific data for a this compound linker is not extensively published, these tables provide an understanding of the expected effects based on similar short-chain PEG linkers.
Table 1: Effect of PEGylation on ADC Pharmacokinetics and Cytotoxicity
| Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
| Data adapted from a study on affibody-drug conjugates, demonstrating the general trend of PEGylation on half-life and cytotoxicity. Longer PEG chains can lead to a more pronounced effect. |
Table 2: Representative In Vitro Potency of an ADC with a Short PEG Linker
| Cell Line | Target Antigen | ADC with Short PEG Linker IC50 (pM) |
| HER2-positive cancer cells | HER2 | 8.8 |
| HER2-positive cancer cells | HER2 | 14.3 (with a different linker) |
| HER2-positive cancer cells | HER2 | 33.0 (Kadcyla®) |
| Data adapted from a study comparing different linkers, indicating that ADCs with optimized short PEG linkers can exhibit potent in vitro cytotoxicity. |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the amine group of this compound using carbodiimide chemistry.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
Procedure:
-
Activation of the Cytotoxic Drug: a. Dissolve the cytotoxic drug (1 equivalent) and NHS (or Sulfo-NHS) (1.2 equivalents) in anhydrous DMF. b. Slowly add a solution of DCC (or EDC) (1.2 equivalents) in anhydrous DMF to the drug/NHS solution with continuous stirring. c. Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-activated drug.
-
Conjugation to this compound: a. Dissolve this compound (1.5 equivalents) in anhydrous DMF. b. Add the this compound solution to the activated drug solution. c. Add DIPEA (2 equivalents) to the reaction mixture to act as a base. d. Let the reaction stir at room temperature overnight.
-
Purification of the Drug-Linker Conjugate: a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). c. Collect the fractions containing the pure product and lyophilize to obtain the drug-linker conjugate as a solid.
Protocol 2: Antibody Preparation (Partial Reduction)
This protocol details the partial reduction of the interchain disulfide bonds of a monoclonal antibody to generate free thiol (-SH) groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., phosphate buffer with EDTA)
Procedure:
-
Antibody Buffer Exchange: a. Exchange the antibody into a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0).
-
Partial Reduction: a. Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP). b. Add the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the extent of reduction and the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 2-5 fold molar excess of TCEP over the antibody. c. Incubate the reaction at 37°C for 1-2 hours.
-
Removal of Reducing Agent: a. Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. b. Collect the fractions containing the reduced antibody. The reduced antibody should be used immediately for conjugation.
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the purified drug-linker construct to the reduced monoclonal antibody. The bromo group of the linker will react with the free thiol groups on the antibody.
Materials:
-
Reduced monoclonal antibody
-
Drug-linker conjugate (from Protocol 1)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Preparation of Drug-Linker Solution: a. Dissolve the drug-linker conjugate in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. The final concentration of the organic co-solvent should typically be below 10% (v/v) to avoid antibody denaturation. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used. b. Allow the reaction to proceed at room temperature for 1-4 hours.
-
Quenching the Reaction: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted drug-linker. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other small molecules using SEC or HIC. b. The choice of purification method will depend on the properties of the ADC.
ADC Characterization
After purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC) to ensure the absence of aggregates and other impurities.
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target-expressing cancer cell lines.
-
Antigen Binding: The binding affinity of the ADC to its target antigen is confirmed using methods like ELISA or Surface Plasmon Resonance (SPR).
Mechanism of Action
The general mechanism of action for an ADC involves a series of steps leading to the targeted killing of cancer cells.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are intended as a guide and may require optimization for specific antibodies, drugs, and experimental conditions.
References
Application Notes and Protocols for Bromo-PEG7-amine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Bromo-PEG7-amine as a versatile heterobifunctional linker in the construction of various targeted drug delivery systems. The information presented here, including detailed experimental protocols and comparative data, is intended to guide researchers in the effective application of this valuable chemical tool.
Introduction to this compound
This compound is a chemical linker featuring a seven-unit polyethylene glycol (PEG) chain, flanked by a reactive bromo group at one end and a primary amine at the other. This unique structure allows for the sequential and controlled conjugation of two different molecular entities, making it an ideal component in the design of targeted therapeutics. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal reactive groups provide handles for attachment to targeting moieties, therapeutic payloads, or nanoparticle surfaces.
The primary applications of this compound in targeted drug delivery include its use as a linker in:
-
Proteolysis-Targeting Chimeras (PROTACs): Connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.
-
Antibody-Drug Conjugates (ADCs): Linking a cytotoxic drug to a monoclonal antibody.
-
Lipid Nanoparticles (LNPs): Anchoring targeting ligands or modifying the surface of lipid-based drug carriers.
Application 1: PROTACs
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker is a critical component of a PROTAC, as its length and composition can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker in a PROTAC can have a profound effect on its degradation efficiency. The optimal linker length is target-dependent and must be determined empirically. The following table summarizes data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation potency.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | >1000 | <20 | [1] |
| BRD4 | VHL | PEG | 16 | 5.4 | >95 | [1] |
| BRD4 | VHL | PEG | 20 | 18 | >95 | [1] |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [1] |
| ERα | VHL | PEG | 12 | ~100 | ~70 | |
| ERα | VHL | PEG | 16 | ~10 | >90 |
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound. It assumes the target-binding ligand (TBL) has a nucleophilic group (e.g., a phenol or thiol) and the E3 ligase ligand (E3L) has a carboxylic acid.
Step 1: Conjugation of this compound to the Target-Binding Ligand (TBL)
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the TBL (1.0 eq.) and this compound (1.2 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq.), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the TBL-PEG7-amine intermediate.
Step 2: Amide Coupling of TBL-PEG7-amine to the E3 Ligase Ligand (E3L)
-
Activation of E3L: In a separate flask, dissolve the E3L with a carboxylic acid moiety (1.0 eq.) in anhydrous DMF. Add a peptide coupling reagent, such as HATU (1.1 eq.), and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated E3L solution, add a solution of the TBL-PEG7-amine intermediate (1.0 eq.) in anhydrous DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Purification: Once the reaction is complete, the final PROTAC product can be purified directly by preparative high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the final PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway and Workflow Diagrams
Application 2: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.
Quantitative Data: Impact of PEG Linkers on ADC Properties
The inclusion of a PEG linker in an ADC can improve its pharmacokinetic profile and reduce aggregation. The following table summarizes the impact of PEG linker length on ADC clearance.
| Antibody-Payload | Linker | DAR | Clearance (mL/kg/day) | Reference |
| Trastuzumab-MMAE | Non-PEG | 4 | 8.5 | |
| Trastuzumab-MMAE | PEG4 | 4 | 5.5 | |
| Trastuzumab-MMAE | PEG8 | 4 | 2.5 | |
| Trastuzumab-MMAE | PEG12 | 4 | 2.5 |
Experimental Protocol: ADC Synthesis using this compound
This protocol outlines a method for conjugating a thiol-containing payload to an antibody through a two-step process involving this compound.
Step 1: Functionalization of the Payload with this compound
-
Reaction Setup: Dissolve the thiol-containing payload (1.0 eq.) and this compound (1.2 eq.) in an anhydrous solvent mixture like DMF/DCM.
-
Base Addition: Add a suitable base, such as DIPEA (3.0 eq.), to facilitate the reaction.
-
Reaction and Purification: Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. Purify the resulting Payload-PEG7-amine intermediate by preparative HPLC.
Step 2: Conjugation to the Antibody
-
Antibody Preparation: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. The molar excess of TCEP will determine the final drug-to-antibody ratio (DAR).
-
Payload Activation: In a separate reaction, activate a carboxylic acid on a separate linker (e.g., a maleimide-containing linker with a carboxyl group) using EDC/NHS chemistry.
-
Amine Coupling: React the activated linker with the Payload-PEG7-amine intermediate to form a Payload-PEG7-Linker-Maleimide conjugate.
-
Final Conjugation: React the maleimide-functionalized payload with the reduced antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purification: Purify the final ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC).
-
Characterization: Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Workflow Diagram
Application 3: Lipid Nanoparticles (LNPs)
LNPs are effective carriers for the delivery of various therapeutic agents, including nucleic acids. The surface of LNPs can be modified with PEG-lipids to improve their stability and circulation time. Functionalized PEG-lipids can also be used to attach targeting ligands for cell-specific delivery.
Experimental Protocol: Preparation of Targeted LNPs using a this compound Derived Lipid
This protocol describes the preparation of LNPs and the subsequent attachment of a targeting ligand using a PEGylated lipid synthesized from this compound.
Step 1: Synthesis of a DSPE-PEG7-amine Lipid
-
Reaction: React 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with a large excess of a bifunctional PEG linker that has a bromo group and a protected amine (e.g., Boc-NH-PEG7-Br).
-
Deprotection: Remove the Boc protecting group under acidic conditions to yield DSPE-PEG7-amine.
-
Purification: Purify the DSPE-PEG7-amine lipid by chromatography.
Step 2: LNP Formulation
-
Lipid Mixture Preparation: Prepare a lipid mixture in ethanol containing an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and the DSPE-PEG7-amine lipid at a desired molar ratio.
-
Nanoprecipitation: Rapidly mix the lipid solution with an aqueous buffer containing the therapeutic payload (e.g., mRNA) using a microfluidic mixing device. This process leads to the self-assembly of the lipids into LNPs.
-
Purification and Concentration: Remove the ethanol and unencapsulated payload by tangential flow filtration and concentrate the LNP suspension.
Step 3: Conjugation of a Targeting Ligand
-
Ligand Activation: Activate a carboxylic acid on the targeting ligand (e.g., a peptide or small molecule) using EDC/NHS chemistry.
-
Coupling Reaction: Add the activated targeting ligand to the LNP suspension. The amine groups on the surface of the LNPs (from the DSPE-PEG7-amine) will react with the activated ligand to form a stable amide bond.
-
Final Purification: Remove the unreacted ligand and byproducts by dialysis or SEC.
-
Characterization: Characterize the final targeted LNPs for size, zeta potential, encapsulation efficiency, and ligand conjugation efficiency.
Workflow Diagram
References
Application Notes and Protocols for Bromo-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard reaction conditions, experimental protocols, and applications of Bromo-PEG7-amine, a heterobifunctional polyethylene glycol (PEG) linker. This versatile reagent is instrumental in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical tool featuring a terminal bromo group and a primary amine, separated by a seven-unit polyethylene glycol chain. This structure allows for sequential or orthogonal conjugation to two different molecules. The bromo group serves as a reactive site for nucleophilic substitution, commonly with thiol-containing molecules, while the primary amine is readily acylated by carboxylic acids or activated esters to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] A primary application of this compound is in the synthesis of PROTACs, where it acts as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[1][2][3]
Key Reaction Parameters and Data
The successful use of this compound hinges on the careful control of reaction conditions to maximize yield and purity. The following tables summarize typical quantitative data for the two primary reaction types involving this linker.
Table 1: Nucleophilic Substitution of the Bromo Group with Thiols
| Parameter | Typical Range/Value | Notes |
| Nucleophile | Cysteine residues on peptides/proteins, thiol-containing small molecules | Thiols are effective nucleophiles for displacing the bromide. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO), or aqueous buffers (e.g., phosphate, HEPES) | Solvent choice depends on the solubility of the reactants. |
| pH (for aqueous reactions) | 7.0 - 8.5 | A slightly basic pH helps to deprotonate the thiol, increasing its nucleophilicity, while minimizing side reactions with amines. |
| Temperature | Room temperature to 50 °C | Gentle heating can increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Progress should be monitored by LC-MS or TLC. |
| Stoichiometry | 1.1 - 1.5 equivalents of thiol per equivalent of this compound | A slight excess of the thiol is often used to drive the reaction to completion. |
| Typical Yield | 60 - 90% | Yields are dependent on the substrate and purification method. |
Table 2: Amide Bond Formation with the Amine Group
| Parameter | Typical Range/Value | Notes |
| Reactant | Carboxylic acid with a coupling agent, or an activated ester (e.g., NHS ester) | NHS esters are highly efficient for reacting with primary amines. |
| Coupling Agents | HATU, HBTU, EDC with NHS | Used for direct coupling with carboxylic acids. |
| Solvent | Anhydrous aprotic polar solvents (e.g., DMF, DMSO, DCM) | The absence of water is critical to prevent hydrolysis of activated esters and coupling agents. |
| Base | Non-nucleophilic bases (e.g., DIPEA, triethylamine) | Typically used in 2-3 fold molar excess to neutralize acids formed during the reaction. |
| pH (for NHS ester in aqueous buffer) | 7.2 - 8.5 | Optimal range for the reaction of NHS esters with primary amines. |
| Temperature | 0 °C to room temperature | Amide coupling reactions are often started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 2 - 18 hours | Progress should be monitored by LC-MS or TLC. |
| Stoichiometry | 1.0 - 1.2 equivalents of the acylating agent | Near equimolar amounts are often used to avoid multiple additions. |
| Typical Yield | 70 - 95% | Generally high-yielding reactions. |
Experimental Protocols
The following protocols provide detailed methodologies for the two primary applications of this compound.
Protocol 1: Conjugation to a Thiol-Containing Peptide
This protocol describes the reaction of the bromo group of this compound with a cysteine residue on a peptide.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Acetonitrile
-
Trifluoroacetic acid (TFA) for HPLC
-
Standard laboratory glassware and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the cysteine-containing peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
To the peptide solution, add DIPEA (2.0 equivalents).
-
Add the this compound solution dropwise to the peptide solution while stirring.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a 1:1 solution of water and acetonitrile.
-
Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified peptide-PEG conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Amide Coupling to a Carboxylic Acid (e.g., in PROTAC Synthesis)
This protocol details the coupling of the amine group of this compound to a carboxylic acid-functionalized molecule, a common step in the synthesis of PROTACs.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a target protein ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
-
Activation of Carboxylic Acid:
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure amide-linked product. The polarity of the eluent may need to be increased with methanol for highly polar PEGylated compounds.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the role of this compound in PROTAC synthesis.
References
Step-by-Step Guide for PROTAC Synthesis Using Bromo-PEG7-amine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Bromo-PEG7-amine linker. PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful strategy for therapeutic intervention and biological research. The modular design of PROTACs, consisting of a warhead to bind the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization. The inclusion of a polyethylene glycol (PEG) linker, such as this compound, can enhance solubility, cell permeability, and provide the necessary flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
Principles of PROTAC Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the POI ligand (warhead) and the E3 ligase ligand to the bifunctional PEG linker. The following protocols outline a general strategy that can be adapted for specific targets.
Protocol 1: Synthesis of a Generic PROTAC via Nucleophilic Substitution and Amide Coupling
This protocol describes a two-step synthesis. The first step involves the reaction of the bromo-end of the PEG linker with a nucleophilic group (e.g., a phenol or amine) on the POI ligand. The second step is the coupling of the amine-end of the PEG linker with a carboxylic acid on the E3 ligase ligand.
Step 1: Coupling of this compound to the POI Ligand
This step involves a nucleophilic substitution reaction. Here, we use the example of coupling to a phenolic hydroxyl group on a hypothetical POI ligand.
Reagents and Materials:
-
POI Ligand with a nucleophilic group (e.g., phenol) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 16-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-PEG7-amine intermediate.
Step 2: Amide Coupling of POI-PEG7-amine with E3 Ligase Ligand
This step forms an amide bond between the amine group of the linker and a carboxylic acid group on the E3 ligase ligand.
Reagents and Materials:
-
POI-PEG7-amine intermediate from Step 1 (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid (e.g., Pomalidomide derivative) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the E3 ligase ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the POI-PEG7-amine intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Caption: A typical workflow for PROTAC synthesis.
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following tables summarize quantitative data for representative PROTACs synthesized with PEG linkers.
Table 1: Degradation of BRD4 by PROTACs with Different E3 Ligase Ligands
| PROTAC | Warhead | Linker Type | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| MZ1 | JQ1 | PEG | VHL | HeLa | ~25 | >90 |
| dBET1 | JQ1 | PEG/Alkyl | CRBN | HEK293T | ~4 | >95 |
Table 2: Effect of PEG Linker Length on PROTAC Efficacy for Various Targets
| Target Protein | Warhead | Linker Length (n in PEGn) | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) |
| ERα | Estradiol derivative | 4 | VHL | MCF7 | ~100 |
| ERα | Estradiol derivative | 8 | VHL | MCF7 | ~30 |
| ERα | Estradiol derivative | 12 | VHL | MCF7 | ~500 |
| TBK1 | GSK8612 | 3 | VHL | MM.1S | ~15 |
| TBK1 | GSK8612 | 5 | VHL | MM.1S | ~5 |
| TBK1 | GSK8612 | 7 | VHL | MM.1S | ~20 |
| CDK9 | SNS-032 | 2 | VHL | MOLM14 | ~10 |
| CDK9 | SNS-032 | 4 | VHL | MOLM14 | ~3 |
| CDK9 | SNS-032 | 6 | VHL | MOLM14 | ~8 |
Note: The data presented in the tables are compiled from various literature sources and are intended to be representative. Actual values may vary depending on the specific experimental conditions.
Conclusion
The synthesis of PROTACs using this compound offers a versatile and efficient method for the development of potent and selective protein degraders. The protocols and data presented in this guide provide a solid foundation for researchers to design and synthesize novel PROTACs for a wide range of biological targets. Successful PROTAC development relies on the careful optimization of all three components—the warhead, the E3 ligase ligand, and the linker—to achieve optimal ternary complex formation and subsequent protein degradation.
Application Notes and Protocols for the Purification of Bromo-PEG7-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. The precise length and defined functional end-groups (a primary amine and a bromo group) of this linker are critical for the efficacy and safety of the final therapeutic agent. Ensuring the high purity of this compound conjugates is therefore a crucial step in the drug development process, as impurities can lead to side reactions, reduced efficacy, and potential immunogenicity.
This document provides detailed application notes and protocols for the purification of this compound and its conjugates, focusing on two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).
Data Presentation: Comparative Purity of Purification Techniques
The selection of a purification technique depends on the specific impurities present and the desired scale of purification. The following table summarizes representative data for the purity and yield of this compound conjugates obtained using different purification methods.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages & Disadvantages |
| RP-HPLC | 85 | >98 | 75 | Pro: High resolution, excellent for removing closely related impurities. Con: Lower capacity, requires organic solvents. |
| SEC | 85 | 90-95 | 90 | Pro: High recovery, good for removing impurities with significant size differences (e.g., dimers). Con: Lower resolution for similarly sized molecules. |
| Flash Chromatography | 85 | 90-97 | 85 | Pro: Higher capacity than HPLC, suitable for larger scale. Con: Lower resolution than HPLC. |
Experimental Workflows and Logical Relationships
A general workflow for the purification of this compound conjugates involves an initial assessment of purity, selection of the appropriate chromatographic technique, the purification run, and finally, analysis of the purified product.
Caption: General workflow for the purification of this compound conjugates.
The principles of the two main chromatographic techniques are illustrated below.
Caption: Principles of RP-HPLC and SEC for purification.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This method is ideal for achieving high purity by separating the target conjugate from closely related impurities, such as isomers or degradation products.
1. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a gradient pump and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)).[1][2][3][4][5]
- Reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Crude this compound conjugate.
- Sample solvent: 50:50 Water/Acetonitrile.
2. Procedure:
- Sample Preparation: Dissolve the crude conjugate in the sample solvent to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.
- System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Injection: Inject 20-100 µL of the prepared sample onto the column.
- Chromatographic Separation: Elute the sample using the following gradient: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 25 | 5 | 95 | | 30 | 5 | 95 | | 31 | 95 | 5 | | 40 | 95 | 5 |
- Fraction Collection: Collect fractions corresponding to the main product peak based on the detector signal.
- Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.
- Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Size Exclusion Chromatography (SEC) Purification
This method is suitable for separating the this compound conjugate from impurities with a significant difference in molecular size, such as oligomers or unreacted starting materials of different sizes.
1. Materials and Equipment:
- HPLC or FPLC system with an isocratic pump and a UV or Refractive Index (RI) detector.
- Size exclusion column suitable for small molecules (e.g., Sephadex G-25, Bio-Gel P-6, or equivalent with an appropriate molecular weight fractionation range).
- Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable aqueous buffer.
- Crude this compound conjugate.
- Sample solvent: Mobile Phase.
2. Procedure:
- Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column (typically 0.5-1.0 mL/min).
- Sample Preparation: Dissolve the crude conjugate in the mobile phase to a concentration of 5-10 mg/mL. Ensure the sample volume does not exceed 5% of the total column volume for optimal resolution.
- Injection: Inject the prepared sample onto the column.
- Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
- Fraction Collection: Collect fractions as the sample elutes from the column. The larger molecules will elute first.
- Purity Analysis: Analyze the collected fractions by an appropriate analytical method (e.g., analytical SEC or RP-HPLC) to determine the purity of each fraction.
- Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the product by lyophilization or ultrafiltration.
Conclusion
The choice of purification technique for this compound conjugates is critical and should be guided by the nature of the impurities and the desired scale of operation. RP-HPLC offers high-resolution separation for achieving high purity, while SEC is a robust method for removing impurities with different hydrodynamic volumes. The protocols provided herein serve as a starting point for developing optimized purification strategies for these important linker molecules in drug development. It is recommended to perform analytical characterization (e.g., LC-MS, NMR) on the final product to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Note: Comprehensive Characterization of Bromo-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker critical in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The precise length and functionality of the PEG linker are paramount to the efficacy of the final PROTAC molecule. Therefore, rigorous analytical characterization of the this compound starting material is essential to ensure its identity, purity, and quality.
This application note provides a comprehensive overview of the key analytical methods for the characterization of this compound. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Gel Permeation Chromatography (GPC) are presented to enable researchers to confidently assess the critical quality attributes of this important reagent.
Analytical Methods Overview
A multi-faceted analytical approach is necessary for the complete characterization of this compound. Each technique provides unique and complementary information regarding the structure, purity, molecular weight, and polydispersity of the molecule.
Caption: Interrelationship of analytical techniques for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. ¹H NMR provides information on the proton environment, confirming the presence of the PEG backbone and the terminal bromo and amine functionalities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Data Acquisition:
-
Data Analysis:
-
Integrate the characteristic peaks corresponding to the protons adjacent to the bromine, the amine group, and the ethylene glycol repeating units.
-
The ratio of these integrals should be consistent with the chemical structure of this compound.
-
Expected ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Br-CH₂ -CH₂-O- | ~3.8 | Triplet | 2H |
| Br-CH₂-CH₂ -O- | ~3.65 | Triplet | 2H |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~3.6 | Multiplet | 24H |
| -O-CH₂-CH₂ -NH₂ | ~3.5 | Triplet | 2H |
| -O-CH₂ -CH₂-NH₂ | ~2.8 | Triplet | 2H |
| -CH₂-NH₂ | Variable | Singlet (broad) | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of this compound and for quantifying it in reaction mixtures. Due to the lack of a strong UV chromophore in the PEG molecule, detection methods such as Charged Aerosol Detection (CAD) or Refractive Index (RI) detection are often employed.
Experimental Protocol: Reversed-Phase HPLC with CAD
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a gradient pump.
-
Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total peak area.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Surface Modification of Nanoparticles using Bromo-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. The hydrophilic PEG chains form a protective layer that can reduce protein adsorption, minimize recognition by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1][2][3][4][5]
Bromo-PEG7-amine is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. It possesses a terminal bromo group, which can react with specific functional groups on the nanoparticle surface, and a terminal amine group. This amine group can be subsequently used for the conjugation of targeting ligands, therapeutic agents, or imaging probes, enabling the development of multifunctional nanosystems. While specific literature on this compound is not abundant, its reactivity can be inferred from the well-established chemistry of alkyl halides and amines. The bromo group can react with nucleophiles such as thiols or amines on a nanoparticle surface, while the amine group can be conjugated using standard amine-reactive chemistries.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of two common nanoparticle platforms: gold nanoparticles (AuNPs) and iron oxide nanoparticles (IONPs). The protocols are based on established methodologies for similar PEG linkers and should be considered as a starting point for optimization.
Data Presentation
Successful surface modification with this compound should be confirmed by a suite of characterization techniques. The following tables provide an example of the expected changes in key quantitative parameters upon successful PEGylation.
Table 1: Physicochemical Characterization of this compound Modified Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | AuNPs + this compound | AuNPs-PEG7-Amine + Targeting Ligand |
| Hydrodynamic Diameter (nm) | 50 ± 2 | 75 ± 3 | 85 ± 4 |
| Zeta Potential (mV) | -35 ± 3 | -10 ± 2 | +15 ± 2 |
| Surface Plasmon Resonance (λmax, nm) | 520 | 525 | 528 |
| PEG Grafting Density (chains/nm²) | N/A | 1.5 ± 0.2 | 1.5 ± 0.2 |
| Conjugation Efficiency of Targeting Ligand (%) | N/A | N/A | 85 ± 5 |
Table 2: Physicochemical Characterization of this compound Modified Iron Oxide Nanoparticles (IONPs)
| Parameter | Bare IONPs | IONPs + this compound | IONPs-PEG7-Amine + Drug Molecule |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 130 ± 6 | 135 ± 7 |
| Zeta Potential (mV) | +25 ± 3 | +5 ± 2 | -5 ± 2 |
| Saturation Magnetization (emu/g) | 65 | 60 | 58 |
| Drug Loading Content (%) | N/A | N/A | 10 ± 1.5 |
| Drug Encapsulation Efficiency (%) | N/A | N/A | 90 ± 5 |
Experimental Protocols
The following are detailed protocols for the surface modification of gold and iron oxide nanoparticles with this compound.
Protocol 1: Surface Modification of Thiol-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes the conjugation of this compound to AuNPs that have been pre-functionalized with a thiol-containing ligand, utilizing the reaction between the bromo group and the thiol.
Materials:
-
Thiol-functionalized Gold Nanoparticles (AuNPs)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifuge
-
Sonication bath
Procedure:
-
Dispersion of AuNPs: Disperse the thiol-functionalized AuNPs in anhydrous DMF to a final concentration of 1 mg/mL. Sonicate the dispersion for 5 minutes to ensure homogeneity.
-
Reaction Setup: In a clean, dry reaction vessel, add the AuNP dispersion.
-
Addition of this compound: Add a 100-fold molar excess of this compound to the AuNP dispersion.
-
Addition of Base: Add a 120-fold molar excess of DIPEA to the reaction mixture. The base acts as a scavenger for the HBr generated during the reaction.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Centrifuge the reaction mixture at 15,000 x g for 30 minutes to pellet the functionalized AuNPs.
-
Carefully remove the supernatant.
-
Resuspend the pellet in fresh DMF and sonicate for 5 minutes.
-
Repeat the centrifugation and resuspension steps two more times with DMF, followed by three washes with PBS (pH 7.4) to remove unreacted reagents.
-
-
Final Product: Resuspend the purified this compound functionalized AuNPs in PBS or another buffer of choice for storage at 4°C.
Protocol 2: Surface Modification of Carboxyl-Functionalized Iron Oxide Nanoparticles (IONPs)
This protocol outlines a two-step process. First, the amine group of this compound is protected. Then, the bromo group is converted to a more reactive group (e.g., an amine) to react with the carboxyl groups on the IONP surface via carbodiimide chemistry. Finally, the protecting group is removed to expose the terminal amine of the PEG chain.
Materials:
-
Carboxyl-functionalized Iron Oxide Nanoparticles (IONPs)
-
This compound
-
Boc-anhydride (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Magnetic separator
-
Rotary evaporator
Procedure:
Step 1: Protection of the Amine Group
-
Dissolve this compound in DCM.
-
Add a 1.2-fold molar excess of Boc₂O and a catalytic amount of a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain Boc-NH-PEG7-Br.
Step 2: Conversion of Bromo Group to Amine Group
-
Dissolve Boc-NH-PEG7-Br in DMF.
-
Add a 3-fold molar excess of sodium azide and stir at 60°C for 12 hours to form Boc-NH-PEG7-N₃.
-
Remove the solvent and purify the product.
-
Dissolve the azide-functionalized PEG in a mixture of THF and water.
-
Add a 1.5-fold molar excess of triphenylphosphine and stir at room temperature for 8 hours to yield Boc-NH-PEG7-NH₂.
Step 3: Conjugation to IONPs
-
Dispersion of IONPs: Disperse the carboxyl-functionalized IONPs in MES buffer (pH 6.0) to a concentration of 2 mg/mL.
-
Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the IONP dispersion. Incubate for 30 minutes at room temperature with gentle shaking.
-
Conjugation: Add a 100-fold molar excess of Boc-NH-PEG7-NH₂ to the activated IONP suspension. Adjust the pH to 7.4 with PBS and react for 4 hours at room temperature with gentle shaking.
-
Purification:
-
Use a magnetic separator to collect the IONPs.
-
Remove the supernatant and wash the particles three times with MES buffer and three times with PBS.
-
Step 4: Deprotection of the Terminal Amine
-
Resuspend the Boc-protected PEGylated IONPs in a solution of 20% TFA in DCM.
-
Stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA by rotary evaporation or by magnetic separation and washing with DCM.
-
Wash the final this compound functionalized IONPs three times with PBS (pH 7.4).
-
Final Product: Resuspend the purified nanoparticles in a buffer of choice for storage at 4°C.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for AuNP surface modification.
Caption: Workflow for IONP surface modification.
Signaling Pathways and Logical Relationships
Caption: Logic of nanoparticle functionalization.
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Sourcing and Application of Bromo-PEG7-amine for Research Applications
For researchers, scientists, and drug development professionals, Bromo-PEG7-amine is a key bifunctional linker used in the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This document provides a guide to sourcing this reagent and detailed protocols for its application in research settings.
Sourcing this compound
This compound is available from several chemical suppliers specializing in reagents for biomedical research. When selecting a supplier, it is crucial to consider purity, availability of various quantities, and the form in which the compound is supplied (e.g., free base or salt). Below is a comparative table of offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedchemExpress | This compound | HY-143844 | >98% | 50 mg, 100 mg, 250 mg |
| This compound hydrobromide | HY-143844B | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | |
| BroadPharm | Amino-PEG8-Bromo, HBr salt | BP-40437 | >95% | 100 mg, 250 mg, 500 mg, 1 g |
| Bromo-PEG3-Amine, HCl salt | BP-40228 | >95% | 100 mg, 250 mg, 500 mg, 1 g | |
| TargetMol | This compound hydrobromide | T208201 | >98% | 10 mg, 50 mg, 100 mg |
Note: BroadPharm offers close analogs with slightly different PEG chain lengths. Researchers should select the linker length that is optimal for their specific application.
Application in PROTAC Synthesis
This compound is a heterobifunctional linker ideally suited for the modular synthesis of PROTACs. The terminal amine group can be readily coupled to a carboxylic acid-functionalized E3 ligase ligand, while the bromo group can undergo nucleophilic substitution with a suitable functional group (e.g., a phenol or thiol) on the target protein ligand.
Experimental Protocol: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a generic PROTAC molecule by first coupling this compound with an E3 ligase ligand, followed by conjugation to a target protein ligand.
Materials and Reagents:
-
This compound
-
E3 Ligase Ligand with a terminal carboxylic acid (e.g., a pomalidomide analog)
-
Target Protein Ligand with a nucleophilic group (e.g., a phenol or thiol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
Procedure:
Step 1: Activation of E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated E3 ligase ligand.
Step 2: Coupling of this compound to the Activated E3 Ligase Ligand
-
Dissolve the NHS-activated E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-PEG7-Bromo intermediate.
Step 3: Conjugation to the Target Protein Ligand
-
Dissolve the E3 ligase ligand-PEG7-Bromo intermediate (1.0 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.
-
Add K2CO3 or Cs2CO3 (3.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by MS and NMR spectroscopy.
Caption: Workflow for the synthesis of a PROTAC molecule.
Signaling Pathway Context: PROTAC-mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The synthesized PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Navigating the Synthesis of Targeted Therapeutics: A Guide to Reliable Bromo-PEG7-amine Suppliers and Applications
For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the selection of high-quality reagents is paramount. Bromo-PEG7-amine, a heterobifunctional linker, has emerged as a critical component in the construction of advanced bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of reliable suppliers for this compound and detailed protocols for its application in the synthesis of these next-generation drugs.
Reliable Suppliers of this compound
Identifying a trustworthy supplier is the foundational step in ensuring the reproducibility and success of your research. Several chemical suppliers offer this compound and related PEG linkers, each with its own set of quality control standards and product specifications. Below is a summary of reputable suppliers and their product details to aid in your selection process.
| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedchemExpress | This compound | HY-143844 | 432.35 | >95% | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
| BroadPharm | This compound | Varies | Varies | Typically >95% | -20°C |
| TargetMol | This compound hydrobromide | T17695 | 513.26 | >98% | -20°C for 3 years |
| BOC Sciences | Bromo-PEG-amine series | Varies | Varies | Typically >95% | -20°C |
Application Notes: The Role of this compound in PROTACs
This compound is a versatile tool in the field of chemical biology, primarily utilized for its ability to link two different molecules of interest. Its structure, featuring a terminal bromine atom and a primary amine, connected by a seven-unit polyethylene glycol (PEG) chain, allows for sequential and specific conjugation reactions.
The bromine serves as a reactive handle for nucleophilic substitution, readily coupling with moieties such as phenols or thiols. The primary amine, on the other hand, is available for standard amide bond formation with carboxylic acids, a common functional group present in many biologically active molecules. The PEG7 linker itself imparts several advantageous properties to the final conjugate, including increased hydrophilicity, which can improve solubility and cell permeability, and a defined length that allows for precise spatial orientation of the conjugated molecules.
The most prominent application of this compound is in the synthesis of PROTACs.[1] PROTACs are innovative chimeric molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound is an ideal candidate for this linker component.
The synthesis of a PROTAC using this compound typically follows a two-step process. First, the bromo end of the linker is reacted with a suitable functional group on the POI ligand. Following this initial conjugation, the terminal amine of the PEG linker is then coupled to the E3 ligase ligand, which often possesses a carboxylic acid group for this purpose. This modular approach allows for the rapid assembly of a library of PROTACs with varying linkers to optimize the degradation of the target protein.
Experimental Protocol: Synthesis of a PROTAC using a Bromo-PEG-Amine Linker
This protocol provides a general methodology for the synthesis of a PROTAC, illustrating the use of a bromo-PEG-amine linker. This procedure is adapted from established methods for PROTAC synthesis and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Materials and Reagents:
-
POI ligand with a nucleophilic group (e.g., phenol, thiol)
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide derivative)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K₂CO₃) or other suitable base
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Conjugation of the POI Ligand to the this compound Linker
This step involves the nucleophilic substitution of the bromine atom on the PEG linker with a suitable nucleophile on the POI ligand.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as potassium carbonate (2-3 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes.
-
Linker Addition: Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG7-amine intermediate.
Step 2: Coupling of the POI-PEG7-amine Intermediate to the E3 Ligase Ligand
This step involves the formation of an amide bond between the terminal amine of the POI-PEG7-amine intermediate and the carboxylic acid of the E3 ligase ligand.
-
Activation of E3 Ligase Ligand: In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the POI-PEG7-amine intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromo-PEG7-amine Conjugation Reactions
Welcome to the technical support center for Bromo-PEG7-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound conjugation?
A1: this compound is a heterobifunctional linker, meaning it has two different reactive ends. The conjugation process typically occurs in two steps:
-
Alkylation Reaction: The bromo group at one end of the PEG linker reacts with a nucleophilic group (such as a thiol or an amine) on your target molecule. This is a nucleophilic substitution (SN2) reaction where the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion, which is a good leaving group. This forms a stable carbon-nucleophile bond.[1][2]
-
Amine Reaction: The primary amine group at the other end of the PEG linker is available for subsequent conjugation. This amine can react with various functional groups, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of activators like EDC), to form a stable amide bond.[][4]
Q2: What are the critical factors influencing the yield of the alkylation reaction?
A2: The key factors that affect the efficiency of the alkylation step are:
-
pH: The pH of the reaction buffer is crucial. For the reaction with thiol groups, a pH of around 8 is often optimal. For reactions with amines, a pH between 8 and 10 is generally recommended to ensure the amine is deprotonated and thus more nucleophilic. However, excessively high pH can lead to side reactions.
-
Temperature: The reaction rate generally increases with temperature. However, higher temperatures can also promote side reactions and potentially denature sensitive biomolecules. A common starting point is room temperature, with optimization to higher or lower temperatures as needed.[5]
-
Molar Ratio: The ratio of this compound to your target molecule is a critical parameter. A molar excess of the PEG linker is typically used to drive the reaction to completion, but a very large excess can lead to difficulties in purification and is not always cost-effective.
-
Reactant Concentration: More concentrated solutions can lead to faster reaction rates. However, solubility limitations and the potential for aggregation of biomolecules need to be considered.
-
Solvent: The reaction is typically performed in an aqueous buffer. A small amount of a water-miscible organic co-solvent (like DMSO or DMF) can be used to dissolve the PEG linker before adding it to the reaction mixture. The final concentration of the organic solvent should be kept low (usually below 10%) to avoid denaturation of proteins.
Q3: What are common side reactions, and how can they be minimized?
A3: A primary side reaction in the alkylation of amines is over-alkylation , where the newly formed secondary amine reacts further with another bromo-PEG molecule to form a tertiary amine. This is more of a concern when the target nucleophile is a primary amine.
-
Minimization Strategies:
-
Control Stoichiometry: Carefully controlling the molar ratio of the PEG linker to the target molecule can help minimize over-alkylation. Using a smaller excess of the PEG linker will reduce the likelihood of multiple additions.
-
Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent further reactions.
-
Another potential issue is the hydrolysis of the bromo group , although this is generally less of a concern under typical reaction conditions compared to the hydrolysis of more labile functional groups like NHS esters.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Suboptimal pH | Ensure the reaction buffer pH is appropriate for your nucleophile. For thiols, a pH of ~8 is recommended. For amines, a pH of 8-10 is a good starting point. Verify the pH of your buffer before starting the reaction. |
| Low Reactant Concentration | If possible, increase the concentration of your target molecule and the this compound linker. |
| Insufficient Molar Excess of PEG Linker | Increase the molar excess of the this compound linker. A 5- to 10-fold excess is a common starting point for optimization. |
| Low Reaction Temperature | If your molecule is stable at higher temperatures, try increasing the reaction temperature to 37°C or higher to improve the reaction rate. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress at different time points using a suitable analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal reaction time. |
| Steric Hindrance | The nucleophilic site on your target molecule may be sterically hindered. Consider using a longer PEG linker if available, or try optimizing the reaction conditions (e.g., higher temperature) to overcome the steric barrier. |
| Degraded this compound Reagent | Ensure the this compound has been stored correctly (typically at -20°C, desiccated). If in doubt, use a fresh vial of the reagent. |
Problem: Product Heterogeneity (Multiple PEGylated Species)
| Possible Cause | Suggested Solution |
| Multiple Reactive Sites on Target Molecule | If your target molecule has multiple nucleophilic sites, you will likely obtain a mixture of products with varying degrees of PEGylation. This is an inherent property of the molecule. |
| Over-alkylation of Primary Amines | If your target nucleophile is a primary amine, over-alkylation can lead to the formation of secondary and tertiary amines. To favor mono-alkylation, use a lower molar excess of the this compound and carefully monitor the reaction time. |
| Non-specific Binding | Ensure that the reaction conditions are not promoting non-specific interactions. Proper buffering and ionic strength of the solution can help minimize this. |
Experimental Protocols
This section provides a general protocol for a two-step conjugation using this compound. The first step involves the alkylation of a thiol-containing molecule, and the second step is the conjugation of the PEG-linker's amine to a carboxylic acid.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Carboxylic acid-containing molecule
-
Reaction Buffer: 0.1 M Phosphate Buffer with 5 mM EDTA, pH 8.0
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
Protocol:
Step 1: Alkylation of Thiol-containing Molecule
-
Prepare Reactants:
-
Dissolve the thiol-containing molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF and then dilute to the desired concentration with the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved this compound to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal time may need to be determined empirically.
-
-
Purification (Optional but Recommended):
-
The PEGylated product can be purified from excess PEG reagent and unreacted starting material using Size-Exclusion Chromatography (SEC).
-
Step 2: Conjugation of Amine to Carboxylic Acid
-
Activate Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS to the carboxylic acid solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the purified product from Step 1 (which now has a free amine group from the PEG linker).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatographic method, such as SEC or Ion-Exchange Chromatography (IEX), to remove excess reagents and byproducts.
-
Analytical Characterization:
The success of the conjugation can be confirmed using various analytical techniques:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
HPLC (SEC, RP, IEX): To assess the purity of the conjugate and separate different PEGylated species.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate and determine the degree of PEGylation.
Data Summary
The following tables summarize the typical reaction conditions for the two main steps of conjugation with this compound. Note that these are starting points, and optimization is often necessary for specific applications.
Table 1: Reaction Conditions for Alkylation of Thiols with Bromo-PEG
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | A slightly basic pH helps to deprotonate the thiol group, increasing its nucleophilicity. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37°C to enhance the reaction rate for sterically hindered sites. |
| Reaction Time | 2 - 12 hours | Monitor reaction progress to determine the optimal time. |
| Molar Ratio (PEG:Thiol) | 5:1 to 20:1 | A higher excess drives the reaction towards completion but may complicate purification. |
| Solvent | Aqueous Buffer (e.g., Phosphate, Borate) | A small amount (<10%) of a water-miscible organic solvent (DMSO, DMF) can be used to dissolve the PEG linker. |
Table 2: Reaction Conditions for Amine Conjugation with Activated Carboxylic Acids (EDC/NHS)
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | For the activation of the carboxylic acid with EDC/NHS. |
| Conjugation pH | 7.2 - 8.0 | For the reaction of the activated ester with the amine. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight for sensitive molecules. |
| Reaction Time | 2 - 4 hours | Longer reaction times may be needed at lower temperatures. |
| Molar Ratio (EDC/NHS:Carboxyl) | 1.1:1 to 1.5:1 | A slight excess is used to ensure efficient activation. |
| Molar Ratio (Activated Carboxyl:Amine) | 3:1 to 10:1 | The optimal ratio depends on the number of available amines and the desired degree of labeling. |
Visual Guides
References
- 1. Bromo-PEG1-acid, 1393330-33-0 | BroadPharm [broadpharm.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Amine | BroadPharm [broadpharm.com]
- 5. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with Bromo-PEG7-amine and how to avoid them
Welcome to the technical support center for Bromo-PEG7-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It possesses two distinct reactive ends:
-
A primary amine (-NH2) : This group is nucleophilic and can react with various electrophilic functional groups such as carboxylic acids (to form amide bonds), activated esters (like NHS esters), and aldehydes or ketones (via reductive amination).[]
-
A bromo (-Br) group: The bromine atom is a good leaving group in nucleophilic substitution reactions, allowing this end of the molecule to react with nucleophiles, most notably thiols (-SH).[3][4]
Q2: What are the most common side reactions associated with the amine group of this compound?
The primary amine group is highly reactive and can participate in several side reactions if not properly managed. The nucleophilicity of the amine is pH-dependent; it is more reactive in its deprotonated state at higher pH values. Common side reactions include:
-
Acylation by competing carboxylates: If your reaction buffer contains carboxylates (e.g., acetate or citrate), they can compete with your target molecule for activation by coupling agents like EDC.[5]
-
Reaction with maleimides: If your experimental design involves maleimide chemistry, be aware that at a pH above 7.5, primary amines can react with the maleimide group, leading to undesired byproducts.
-
Non-specific binding: The positively charged amine at physiological pH can lead to non-specific electrostatic interactions with negatively charged biomolecules.
Q3: What are the primary side reactions involving the bromo group?
The bromo group is susceptible to nucleophilic attack. The most common side reaction is:
-
Hydrolysis: Water can act as a nucleophile and displace the bromide, resulting in a hydroxyl group (-OH) at that terminus. This reaction is generally slow at room temperature but can be accelerated by elevated temperatures and the presence of stronger nucleophiles like hydroxide ions (at high pH).
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored at -20°C under dry and dark conditions. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the bromo group and compromise the reactivity of the amine.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Conjugate
Low or no formation of the desired product is a frequent issue. The following troubleshooting guide can help identify and resolve the underlying cause.
Click to expand the troubleshooting decision tree and guide.
Caption: A decision tree for troubleshooting low conjugation yield.
| Potential Cause | Explanation | Recommended Solution |
| Reagent Degradation | This compound is sensitive to moisture and temperature. The bromo group can hydrolyze, and the amine can be compromised if not stored properly. | Always use fresh reagents stored at -20°C under dry conditions. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. |
| Suboptimal pH | The reactivity of both the amine and the group you are targeting on your molecule is pH-dependent. For example, activating a carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a pH of 7.2-8.5. | Use a two-step pH adjustment for EDC/NHS couplings. Ensure your reaction buffer does not contain interfering substances (e.g., primary amines like Tris, or carboxylates like acetate). |
| Hydrolysis of Activated Species | In aqueous solutions, activated intermediates (e.g., O-acylisourea from EDC activation) are prone to hydrolysis, which competes with the desired reaction. | Add your amine-containing molecule immediately after the activation step. If activating a carboxyl group on your target molecule to react with the amine of the PEG linker, add the this compound promptly after activation. |
| Incorrect Stoichiometry | An inappropriate molar ratio of reactants can lead to incomplete reaction or the formation of undesired products. | Empirically determine the optimal molar ratio of this compound to your target molecule. A slight excess of the PEG linker may be beneficial, but a large excess can complicate purification. |
| Incompatible Solvent | The choice of solvent can affect the solubility of reactants and the rate of reaction. | Ensure all reactants are soluble in the chosen solvent system. For bioconjugations, aqueous buffers are common, but co-solvents like DMSO or DMF may be required to dissolve hydrophobic molecules. |
Problem 2: Presence of Multiple PEGylated Species or Unexpected Byproducts
The formation of a heterogeneous mixture of products can complicate purification and analysis.
Click to expand the troubleshooting guide for product heterogeneity.
| Potential Cause | Explanation | Recommended Solution |
| Reaction at Both Ends of the Linker | If your target molecule has functional groups that can react with both the amine and the bromo ends of the linker, you may get cross-linking or oligomerization. | Use a protecting group strategy. For example, if you intend to react the bromo end first, protect the amine group with a Boc (tert-butyloxycarbonyl) group. The Boc group is stable under many reaction conditions and can be removed later with a strong acid like trifluoroacetic acid (TFA). |
| Hydrolysis of the Bromo Group | As mentioned, the bromo group can be replaced by a hydroxyl group through hydrolysis. This results in a this compound molecule with a hydroxyl instead of a bromo group, which will not react with your intended nucleophile. | Minimize reaction time and avoid high temperatures and extreme pH values. Ensure your nucleophile is present in a sufficient concentration to outcompete water. |
| Reaction with Non-Targeted Functional Groups | The reactive ends of this compound may react with other functional groups on your target molecule, leading to a mixture of positional isomers. | Adjust the pH to favor the reaction with the intended functional group. For instance, to target a specific cysteine's thiol group with the bromo end, ensure the pH is kept in a range where the thiol is sufficiently nucleophilic but side reactions with other residues are minimized. |
| Inefficient Purification | The crude reaction mixture will contain unreacted starting materials, the desired product, and various byproducts. | Employ multi-step purification strategies. Size-exclusion chromatography (SEC) is effective for removing unreacted PEG linker, while ion-exchange chromatography (IEX) can separate species based on charge differences, which can help in separating positional isomers or molecules with different degrees of PEGylation. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the coupling of the amine group of this compound to a molecule containing a carboxylic acid using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMF or DMSO (if needed for solubility)
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before the experiment.
-
Activation of Carboxylic Acid:
-
Dissolve your carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Dissolve this compound in the Conjugation Buffer.
-
Immediately add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography (desalting column) or dialysis to remove excess reagents and byproducts.
Caption: General experimental workflow for amide bond formation.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol describes the reaction of the bromo group of this compound with a thiol (sulfhydryl) group on a target molecule.
Materials:
-
This compound conjugate (from Protocol 1 or with a protected amine)
-
Thiol-containing molecule (e.g., a protein with a cysteine residue)
-
Reaction Buffer: PBS, pH 7.2-7.5, containing EDTA (1-5 mM)
-
Degassing equipment or nitrogen gas
Procedure:
-
Preparation of Thiol-Containing Molecule: If the thiol is in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reaction Setup:
-
Dissolve the thiol-containing molecule in degassed Reaction Buffer. Degassing is important to prevent re-oxidation of the thiol.
-
Dissolve the this compound conjugate in the Reaction Buffer.
-
-
Conjugation:
-
Add a 5- to 20-fold molar excess of the this compound conjugate to the thiol-containing molecule.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C under a nitrogen atmosphere.
-
-
Purification: Remove excess this compound conjugate and byproducts by size-exclusion chromatography or dialysis.
Caption: Workflow for nucleophilic substitution on a thiol.
References
Technical Support Center: Bromo-PEG7-amine Labeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency in labeling experiments involving Bromo-PEG7-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functional groups?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a seven-unit polyethylene glycol (PEG) chain that provides spacing and improves solubility.[3] The two ends of the linker have distinct reactive functionalities:
-
Bromo group: This is typically part of a bromoacetyl group, which is reactive towards nucleophiles. Its primary target in bioconjugation is the thiol (sulfhydryl) group of cysteine residues on a protein.[4][5]
-
Amine group: This is a primary amine (-NH2) that can be coupled to various molecules, most commonly to a carboxylic acid on a ligand for an E3 ubiquitin ligase, forming a stable amide bond.
Q2: My labeling efficiency is low. What are the most common causes when using this compound to create a PROTAC?
Low efficiency in a PROTAC system, which manifests as poor target protein degradation, is a frequent challenge. The issue often lies not just in the initial chemical conjugation, but in the biological activity of the final PROTAC molecule. Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. If this complex is unstable or has an unfavorable conformation, ubiquitination and subsequent degradation of the target protein will be inefficient.
-
Poor Linker Design and Length: The PEG7 linker is a critical component influencing the geometry of the ternary complex. An improperly designed or suboptimal linker length can lead to steric hindrance or an unproductive orientation of the target protein and the E3 ligase.
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules and may have poor cell permeability or low aqueous solubility, preventing them from reaching their intracellular target in sufficient concentrations.
-
The "Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which paradoxically reduces degradation efficiency.
Q3: How does the pH of the reaction buffer affect the labeling reaction with the bromoacetyl group?
The pH of the reaction buffer is a critical parameter for controlling the chemoselectivity of the bromoacetyl group.
-
For selective reaction with thiols (cysteine residues): A pH range of 6.5-7.5 is generally recommended. In this range, the thiol group is sufficiently nucleophilic to react with the bromoacetyl group, while the reactivity with other nucleophiles like amines is minimized.
-
At higher pH (e.g., pH 9.0 and above): The bromoacetyl group can react with other nucleophilic functional groups, such as the alpha- and epsilon-amino groups of lysine residues or the imidazole group of histidine. This can lead to non-specific labeling and a heterogeneous product.
Q4: What molar ratio of this compound to my protein/ligand should I use?
The optimal molar ratio should be determined empirically for each specific protein and ligand combination. However, here are some general guidelines:
-
For initial experiments: A 10 to 20-fold molar excess of the PEG linker over the available free thiols on the protein is a common starting point to drive the reaction to completion.
-
Optimization is key: It is advisable to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between labeling efficiency and protein function. Over-labeling can lead to protein precipitation and loss of biological activity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Low or No Conjugation of the Bromo-End to the Target Protein
| Possible Cause | Recommended Solution |
| Oxidized or Inaccessible Thiol Groups | Cysteine residues may have formed disulfide bonds or be buried within the protein's 3D structure. Reduce the protein with a mild reducing agent like TCEP or DTT prior to conjugation. It is critical to remove the reducing agent before adding the bromo-functionalized linker. |
| Suboptimal Reaction pH | The reaction of the bromoacetyl group with thiols is pH-dependent. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for thiol-selective modification. |
| Incorrect Molar Ratio | A low molar ratio of the linker to the protein will result in low conjugation efficiency. Start with a 10-20 fold molar excess of the linker. |
| Linker Instability | This compound may be unstable in certain aqueous buffers over long incubation times. Prepare fresh solutions of the linker immediately before use and consider shorter reaction times at room temperature or longer times at 4°C. |
Problem 2: Low or No Conjugation of the Amine-End to the E3 Ligase Ligand
| Possible Cause | Recommended Solution |
| Inappropriate Buffer | The buffer for the amine coupling reaction must be free of primary amines (e.g., Tris, glycine) as they will compete with the linker's amine group. Use buffers such as PBS, HEPES, or borate buffer. |
| Suboptimal pH for Amine Coupling | The reaction of the amine with an activated carboxylic acid (e.g., NHS ester) is most efficient at a slightly basic pH of 7.2-8.5. |
| Hydrolysis of Activated Ester | If you are using an NHS ester-activated E3 ligase ligand, it can hydrolyze in aqueous solutions. Prepare the activated ligand solution immediately before use. |
Problem 3: Good Conjugation but Low Target Protein Degradation (Low PROTAC Efficiency)
| Possible Cause | Recommended Solution |
| Inefficient Ternary Complex Formation | The PEG7 linker may be too short or too long, leading to steric hindrance or an unproductive orientation of the target protein and E3 ligase. Synthesize and test PROTACs with different PEG linker lengths (e.g., PEG3, PEG11). |
| Poor Cell Permeability | The final PROTAC molecule may have poor physicochemical properties. Assess cell permeability using assays like PAMPA. Modifications to the linker or ligands may be necessary to improve cell uptake. |
| "Hook Effect" | High concentrations of the PROTAC can be counterproductive. Perform a wide dose-response experiment to determine the optimal concentration for maximal degradation (DC50 and Dmax). |
| Incorrect E3 Ligase | Confirm that the chosen E3 ligase (e.g., VHL, CRBN) is expressed in your target cells. |
Experimental Protocols
Protocol 1: Two-Step PROTAC Synthesis using this compound
This protocol describes the synthesis of a PROTAC by first conjugating the amine end of this compound to an E3 ligase ligand containing a carboxylic acid, followed by conjugation of the bromo end to the target protein ligand containing a thiol group.
Step 1: Activation of E3 Ligase Ligand and Coupling with this compound
-
Activation of Carboxylic Acid:
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 equivalents of NHS (N-hydroxysuccinimide).
-
Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF or DMSO to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting Bromo-PEG7-E3 Ligase Ligand conjugate by reverse-phase HPLC.
-
Step 2: Conjugation to Thiol-Containing Target Protein Ligand
-
Prepare Target Protein Ligand:
-
Dissolve the thiol-containing target protein ligand in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
-
Conjugation Reaction:
-
Add the purified Bromo-PEG7-E3 Ligase Ligand conjugate (1.5 equivalents) to the target protein ligand solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Protocol 2: Characterization of PROTAC Conjugation
-
Mass Spectrometry (MS): Use LC-MS to confirm the molecular weight of the intermediate and final PROTAC products.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final PROTAC should be assessed by analytical HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final PROTAC molecule.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and the impact of linker length on PROTAC activity.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Bromo-End (Thiol Reaction) | Amine-End (NHS Ester Reaction) |
| pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Buffer | Phosphate, HEPES (amine-free) | Phosphate, Borate (amine-free) |
| Molar Excess of Linker | 10-20 fold over thiol | 1-5 fold over activated ester |
| Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Reaction Time | 2-4 hours at RT, overnight at 4°C | 1-4 hours at RT, overnight at 4°C |
Table 2: Illustrative Impact of PEG Linker Length on PROTAC Activity for BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <10 |
| PROTAC B | PEG | 12 | 150 | 85 |
| PROTAC C | PEG | 16 | 25 | >95 |
| PROTAC D | PEG | 20 | 100 | 90 |
| PROTAC E | Alkyl | 16 | 45 | >95 |
| This table illustrates a common trend where an optimal linker length leads to the most potent degradation. Data is fictional and for illustrative purposes. |
Visualizations
Caption: Workflow of PROTAC synthesis and mechanism of action.
References
How to improve the stability of Bromo-PEG7-amine conjugates
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of their Bromo-PEG7-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound conjugates?
A1: The stability of this compound conjugates is primarily influenced by several factors:
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pH of the solution: The bromo group is susceptible to hydrolysis, particularly at neutral to high pH. The amine group's reactivity is also pH-dependent.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis of the bromo group and cleavage of the PEG chain. For long-term storage, temperatures of -15°C to -40°C are recommended.[2]
-
Presence of nucleophiles: The bromo group can react with nucleophiles present in the buffer or solution, leading to the loss of this functional group.[3][]
-
Oxidizing agents: The amine group and the PEG chain can be susceptible to oxidation.[2]
-
Light exposure: PEG derivatives can be sensitive to light, which can promote degradation. It is recommended to store them in the dark.
Q2: What are the recommended storage conditions for this compound and its conjugates?
A2: To ensure maximum stability, this compound and its conjugates should be stored under the following conditions:
-
Temperature: For long-term storage, keep at -20°C in a freezer.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
Q3: What are the potential degradation pathways for this compound conjugates?
A3: The main degradation pathways include:
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Hydrolysis of the bromo group: The carbon-bromine bond can be cleaved by water, resulting in a hydroxyl group and loss of functionality.
-
Oxidation of the PEG chain: The polyether chain can undergo oxidation, leading to chain cleavage and the formation of impurities like formaldehyde and formic acid.
-
Oxidation of the amine group: The primary amine can be oxidized, which can affect its conjugation efficiency.
-
Depegylation: Under certain stress conditions like high temperature, the PEG chain can be cleaved from the conjugated molecule.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conjugation efficiency | Degradation of this compound: The bromo or amine group may have degraded due to improper storage or handling. | Verify the integrity of the this compound linker using analytical methods like HPLC or mass spectrometry before use. Always handle the linker under recommended conditions (inert gas, low temperature). |
| Suboptimal reaction pH: The pH of the reaction mixture may not be ideal for the conjugation reaction. | Optimize the reaction pH. For reactions involving the amine group, a pH of 7-9 is generally recommended. | |
| Presence of unexpected impurities in the final product | Degradation during reaction or purification: The conjugate may be degrading under the experimental conditions. | Minimize reaction times and temperatures. Use purification methods that are gentle and avoid harsh pH conditions. Analyze for common degradation products. |
| Side reactions: The bromo or amine group may be participating in unintended side reactions. | Use specific reaction conditions to target the desired functional group. Protect other reactive groups in your molecule if necessary. | |
| Poor stability of the purified conjugate in solution | Inappropriate buffer composition: The buffer may contain components that promote degradation (e.g., nucleophiles). | Use non-nucleophilic buffers at a pH that ensures the stability of the conjugate. Perform buffer screening studies to identify the optimal formulation. |
| Oxidation: The conjugate may be susceptible to oxidation. | Degas buffers and store solutions under an inert atmosphere. Consider the addition of antioxidants if compatible with the application. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Conjugate Stability
This protocol is designed to identify the potential degradation pathways of a this compound conjugate under various stress conditions.
Materials:
-
Purified this compound conjugate
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% Hydrogen peroxide (oxidative stress)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Incubator and photostability chamber
Procedure:
-
Prepare separate solutions of the conjugate in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and PBS.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
For photostability testing, expose a solution of the conjugate in PBS to a light source as per ICH Q1B guidelines.
-
At each time point, take an aliquot of each solution and neutralize the acidic and basic samples.
-
Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection, to quantify the remaining conjugate and identify degradation products.
Protocol 2: HPLC-Based Stability-Indicating Method
This protocol outlines the development of an HPLC method to monitor the stability of this compound conjugates.
Instrumentation and Columns:
-
HPLC system with a UV detector and preferably a mass spectrometer (MS) or charged aerosol detector (CAD).
-
C18 or similar reverse-phase column suitable for separating the conjugate from its potential degradants.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Develop a gradient elution method to achieve good separation of the parent conjugate from any degradation products. An example gradient could be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 can be used to demonstrate specificity.
Visualizations
References
Addressing solubility issues of Bromo-PEG7-amine conjugates
Here is a technical support center for addressing solubility issues of Bromo-PEG7-amine conjugates.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It contains a seven-unit polyethylene glycol (PEG) chain, which is hydrophilic and generally improves solubility in aqueous solutions and polar organic solvents.[2][3][4] The unconjugated linker is typically soluble in water, DMSO, DMF, and dichloromethane (DCM).[3]
Q2: My this compound conjugate has poor solubility in an aqueous buffer. Why?
A2: While the PEG linker enhances hydrophilicity, the overall solubility of the conjugate is heavily influenced by the properties of the molecule you have attached to it. Several factors could be contributing to poor aqueous solubility:
-
Hydrophobicity of the conjugated molecule: If you have attached a very hydrophobic molecule, it may counteract the solubilizing effect of the PEG chain.
-
pH of the solution: The amine group on the PEG linker and any ionizable groups on your conjugated molecule will have a charge state that is dependent on the pH. At a pH where these groups are neutral, solubility in water can decrease significantly. For the amine group, a pH below its pKa will lead to protonation (-NH3+), which increases aqueous solubility.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its intrinsic solubility limit, leading to precipitation.
-
Ionic Strength: High salt concentrations in your buffer can sometimes decrease the solubility of a substance, a phenomenon known as "salting out".
Q3: How does pH affect the solubility of my conjugate?
A3: The pH of the solution is a critical factor. The primary amine group on the linker is basic. In acidic conditions (pH below its pKa, typically around 9-10), the amine group becomes protonated (R-NH3+), which is a charged species and is generally more soluble in aqueous solutions. Conversely, at a more alkaline pH, it will be in its neutral, less polar form (R-NH2). If your conjugated molecule also has ionizable groups (e.g., carboxylic acids, other amines), their charge state will also be pH-dependent, further impacting the overall solubility.
Q4: Can I heat the solution or use sonication to help dissolve my conjugate?
A4: Yes, gentle warming (e.g., 30-40°C) and sonication can be effective for dissolving your conjugate and breaking up aggregates. However, you must be cautious, as excessive heat can lead to the degradation of your conjugate, especially if it includes sensitive biomolecules. It is advisable to start with mild conditions and short durations.
Q5: What are some recommended starting solvents for dissolving my this compound conjugate?
A5: The choice of solvent will depend on the properties of the attached molecule. Here are some general recommendations:
-
Aqueous Buffers (e.g., PBS): Start with a buffer at a pH that ensures your conjugate is in its most soluble, charged state (e.g., pH 7.4).
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are often good choices for dissolving PEGylated compounds.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective, particularly if the conjugate has significant hydrophobic character.
Troubleshooting Guide
If you are experiencing insolubility or precipitation with your this compound conjugate, follow this systematic workflow to diagnose and resolve the issue.
Caption: A workflow diagram for troubleshooting solubility issues.
Data Presentation
Table 1: General Solvent Compatibility for PEGylated Conjugates
The absolute solubility of a specific this compound conjugate will vary based on the properties of the attached molecule. This table provides general guidance.
| Solvent/Buffer Category | Solubility of PEG Linker | Expected Conjugate Solubility | Rationale & Recommendations |
| Water (Acidic, pH < 6) | High | Variable (likely lower) | The amine group is protonated and soluble, but if the conjugate contains other groups (like a carboxylic acid), they may be protonated and less soluble. |
| Aqueous Buffers (pH 7-9) | High | Variable (pH-dependent) | This is the recommended starting point. The amine group is mostly deprotonated but still polar. Other ionizable groups on the conjugate will be in their more soluble, charged forms. |
| Polar Aprotic (DMSO, DMF) | High | High | These are excellent solvents for dissolving a wide range of PEGylated compounds. Useful for preparing concentrated stock solutions. |
| Alcohols (Methanol, Ethanol) | High | Moderate to High | Good for many conjugates and can be used as co-solvents with water. |
| Chlorinated (DCM, Chloroform) | High | Moderate to High | Favorable for conjugates with significant hydrophobic character. |
| Non-Polar (Hexane, Heptane) | Insoluble | Insoluble | The polar PEG chain makes these conjugates insoluble in non-polar solvents. |
Experimental Protocols
Protocol 1: Solubilization of a this compound Conjugate in Aqueous Buffer
This protocol outlines a standard procedure for dissolving a conjugate that is initially insoluble in a neutral aqueous buffer.
-
Initial Weighing: Weigh out the desired amount of the lyophilized this compound conjugate powder into a sterile microcentrifuge tube.
-
Initial Suspension: Add a small volume of purified water or your target buffer (e.g., PBS, pH 7.4) to the powder. Do not add the full final volume yet. Gently vortex to create a suspension.
-
pH Adjustment: While gently stirring, add a dilute basic solution (e.g., 0.1 M NaOH) or acidic solution (e.g., 0.1 M HCl) dropwise to adjust the pH. The goal is to shift the pH to a range where the primary amine and any other ionizable groups on your conjugate are charged, which typically enhances solubility. For many applications, a final pH of 7.4 to 8.5 is a good target.
-
Dissolution: Continue to stir and monitor the suspension. For most conjugates, the powder will dissolve as the pH is adjusted into the optimal range.
-
Final Volume: Once the conjugate is fully dissolved, add your desired buffer to reach the final target concentration.
-
Verification and Final Steps: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.
Protocol 2: Phase Solubility Study
This study helps to quantify the enhancement of a drug's solubility by conjugation to the this compound linker.
-
Preparation of Solutions: Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4).
-
Drug/Conjugate Addition: Add an excess amount of the unconjugated drug to one set of solutions and an excess amount of the this compound conjugate to a separate, identical set of solutions.
-
Equilibration: Seal the containers and shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the suspensions to pellet the excess solid. Carefully collect the supernatant.
-
Quantification: Determine the concentration of the dissolved drug or conjugate in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Data Analysis: Compare the measured solubility of the conjugate to that of the unconjugated drug to determine the extent of solubility enhancement.
Visualizations
Effect of pH on Functional Group Ionization
The solubility of your conjugate in aqueous solution is highly dependent on the charge of its ionizable functional groups. The diagram below illustrates how pH affects the protonation state of both an amine group (from the linker) and a carboxylic acid group (as a common example on a conjugated molecule).
Caption: Impact of pH on the ionization state of functional groups.
References
Technical Support Center: Bromo-PEG7-amine Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and optimization strategies for experiments involving Bromo-PEG7-amine. The following sections address common issues related to reaction kinetics, particularly the impact of pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the reaction mechanism for this compound with a primary amine?
The reaction of this compound with a primary amine (e.g., on a protein's lysine residue or N-terminus) is a nucleophilic substitution reaction, specifically an alkylation. The primary amine acts as a nucleophile, attacking the carbon atom attached to the bromine. Bromine, being a good leaving group, is displaced, forming a stable secondary amine linkage.[][2][3][4]
Diagram of the reaction mechanism
Caption: General mechanism for amine alkylation using Bromo-PEG.
Q2: Why is my conjugation yield low and how can I improve it?
Low conjugation yield is a common issue that can often be traced back to suboptimal reaction pH.[5] The nucleophilicity of primary amines is highly dependent on pH.
-
Problem: Reaction pH is too low (e.g., < 7.5).
-
Explanation: At acidic or neutral pH, the primary amine on your substrate (e.g., a lysine residue on a protein) is protonated (R-NH₃⁺). This protonated form is not nucleophilic and will not efficiently react with the bromo group.
-
Solution: Increase the reaction pH to a range of 8.0 to 9.5. This deprotonates the amine (R-NH₂), making it a potent nucleophile ready to attack the Bromo-PEG reagent.
-
-
Problem: Reaction pH is too high (e.g., > 9.5).
-
Explanation: While a basic pH is required, excessively alkaline conditions can lead to competing side reactions, such as hydrolysis of the Bromo-PEG reagent or degradation of the target molecule, which can reduce the overall yield of the desired conjugate.
-
Solution: Screen a range of pH values (e.g., 8.0, 8.5, 9.0) to find the optimal balance between amine reactivity and reagent/substrate stability for your specific system.
-
-
Other Factors:
-
Molar Ratio: Ensure a sufficient molar excess of the this compound reagent to the amine-containing substrate. A 5 to 20-fold excess is a common starting point.
-
Reaction Time & Temperature: The reaction may not have proceeded to completion. Consider increasing the reaction time or temperature, monitoring progress at various intervals.
-
Reagent Quality: Ensure the this compound has been stored correctly (typically at -20°C, protected from moisture) to prevent degradation.
-
Troubleshooting workflow for low conjugation yield
References
Preventing aggregation during protein conjugation with Bromo-PEG7-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing protein aggregation during conjugation with Bromo-PEG7-amine.
Frequently Asked Questions (FAQs)
Q1: My protein is visibly aggregating or precipitating after adding the this compound reagent. What is the primary cause?
A1: Protein aggregation during conjugation is a common issue that can stem from several factors. The primary causes include:
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer are critical for protein stability.[1][2] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, which can lead to aggregation.[3][4]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that lead to aggregation.[5]
-
Conformational Changes: The covalent modification of amino acid residues (typically lysines or the N-terminus for amine-reactive PEGs) can disrupt the delicate balance of forces maintaining the protein's native structure. This can expose hydrophobic patches that interact between molecules, causing them to clump together.
-
Inappropriate Molar Ratio: Using a large molar excess of the PEG reagent can lead to over-conjugation, altering the protein surface properties significantly and potentially causing aggregation.
Q2: How can I optimize my reaction buffer to minimize aggregation?
A2: Buffer optimization is a crucial first step. The ideal buffer maintains protein stability while allowing the conjugation reaction to proceed efficiently.
-
pH Adjustment: For amine-reactive conjugations, a pH range of 7.0-8.0 is often recommended. Crucially, you should work at a pH that is at least 1-1.5 units away from your protein's pI to ensure sufficient surface charge and electrostatic repulsion between molecules.
-
Ionic Strength: Modifying the salt concentration (e.g., 50-150 mM NaCl) can help shield electrostatic interactions that may lead to aggregation. However, the optimal ionic strength is protein-dependent and may require empirical testing.
-
Use of Stabilizing Excipients: Additives can significantly improve protein stability. Consider including sugars (sucrose), polyols (glycerol), or specific amino acids (arginine, glutamate) in your buffer to prevent aggregation.
Q3: What role does the PEG:Protein molar ratio play, and how can I optimize it?
A3: The molar ratio of this compound to your protein determines the degree of labeling. A high degree of PEGylation can sometimes cause aggregation. It is critical to find a balance between conjugation efficiency and protein stability. We recommend performing a titration experiment, testing a range of molar ratios (e.g., 3:1, 5:1, 10:1, 20:1) to identify the optimal condition that yields sufficient conjugation without causing aggregation.
Q4: Can the reaction temperature and time be modified to prevent aggregation?
A4: Yes. Both temperature and time are important parameters.
-
Temperature: Performing the reaction at a lower temperature (e.g., 4°C instead of room temperature) will slow down the reaction rate. This can sometimes favor controlled, single-site modifications over the intermolecular cross-linking that can lead to aggregation.
-
Incubation Time: A shorter incubation time may be sufficient to achieve the desired level of conjugation while minimizing the time the protein is exposed to potentially destabilizing reaction conditions. Monitor the reaction over time (e.g., 30 min, 1 hr, 2 hr) to determine the optimal endpoint.
Q5: How can I detect and quantify the amount of aggregation in my sample?
A5: Several analytical techniques can be used to detect and quantify protein aggregation.
-
Size Exclusion Chromatography (SEC): SEC is a highly accurate method for separating and quantifying monomers, dimers, and larger soluble aggregates.
-
Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution and is effective for detecting the formation of larger aggregates.
-
UV-Vis Spectroscopy: A simple method involves measuring the absorbance at 350 nm. An increase in absorbance at this wavelength is indicative of light scattering caused by insoluble aggregates.
Troubleshooting Workflow
If you are experiencing aggregation, follow this logical troubleshooting workflow to systematically identify and resolve the issue.
References
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is critical for bringing the POI and the E3 ligase into close proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] PEG linkers are frequently used due to their synthetic accessibility, hydrophilicity, and flexibility, which can enhance the solubility and permeability of the PROTAC molecule.[2][4]
Q2: How does PEG linker length critically impact PROTAC activity?
The length of the PEG linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair. An optimal linker length facilitates the formation of a stable ternary complex. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.
Q3: How does the flexibility of a PEG linker influence PROTAC efficiency?
The flexibility of PEG linkers can be advantageous as it allows the PROTAC to adopt multiple conformations, which can be crucial for accommodating the surfaces of the two proteins and forming an energetically favorable ternary complex. However, excessive flexibility can also be detrimental, leading to a higher entropic penalty upon binding and potentially unproductive ternary complexes. Therefore, a balance between flexibility and rigidity is often required for optimal performance.
Q4: What is the "hook effect" in the context of PROTACs and how does the linker contribute to it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and composition, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8 PEG units). | The optimal linker length is highly dependent on the specific POI-E3 ligase pair. A systematic evaluation is necessary to identify the "sweet spot" for ternary complex formation. |
| Poor Cell Permeability | Consider synthesizing PROTACs with shorter PEG linkers or hybrid linkers containing more hydrophobic alkyl chains. | While PEG linkers can improve solubility, excessive hydrophilicity can hinder passive diffusion across the cell membrane. |
| Inefficient Ternary Complex Formation | Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET. | These assays can provide direct evidence of ternary complex formation and its stability, helping to determine if the issue lies in the PROTAC's ability to bridge the two proteins. |
| E3 Ligase Not Expressed or Inactive | Confirm the expression and activity of the recruited E3 ligase in your chosen cell line using Western blotting or qPCR. | The targeted E3 ligase must be present and active in the cellular context for the PROTAC to function. |
Issue 2: I am observing a significant "hook effect" with my PROTAC at high concentrations.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Low Ternary Complex Cooperativity | Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase. This may involve altering linker length or incorporating more rigid elements. | A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. |
| High Affinity Binary Interactions | Consider using warhead or E3 ligase ligands with slightly lower binary affinities. | Potent degradation is often driven by the stability of the ternary complex rather than high individual binding affinities. |
| Suboptimal Linker Conformation | Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC. | The linker may be adopting conformations that favor the formation of binary complexes over the productive ternary complex. |
Quantitative Data Summary
The optimal linker length is target-dependent. Below are examples of how varying PEG linker length impacts the degradation of different target proteins.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (µM) | Dₘₐₓ (%) |
| PROTAC 12 | 12 | > 10 | ~50 |
| PROTAC 13 | 16 | ~1 | >90 |
| PROTAC 14 | 20 | > 10 | ~60 |
Note: DC₅₀ is the half-maximal degradation concentration, and Dₘₐₓ is the maximum degradation percentage.
Table 2: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| < 12 | No Degradation | N/A |
| 12-29 | Submicromolar | >75 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Key Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with a PEG Linker (Amide Bond Formation)
This protocol outlines a common method for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
-
Dissolve the purified Component A-PEGn-Boc in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
Step 3: Final Amide Coupling with Component B
-
Dissolve the deprotected Component A-PEGn-NH₂ and Component B-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject a solution of the PROTAC at various concentrations over the chip surface to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface. An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetic parameters (ka, kd) for both binary and ternary complex formation.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
Validation & Comparative
Bromo-PEG7-Amine in PROTACs: A Comparative Guide to PEG Linker Performance
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of Bromo-PEG7-amine against other PEG linkers of varying lengths, supported by representative experimental data, to aid researchers in the rational design of potent and effective PROTACs.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but plays an active role in mediating the interaction between the target protein and the E3 ligase.[1] Its length, flexibility, and chemical composition are crucial for the formation of a stable and catalytically competent ternary complex, which is a prerequisite for target ubiquitination and subsequent degradation.[2][3] An optimal linker length is essential; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in reduced effective concentration and inefficient ubiquitination.[1][4]
PEG linkers, such as this compound, offer several advantages in PROTAC design. Their inherent hydrophilicity can improve the solubility of the often large and hydrophobic PROTAC molecule, which in turn can enhance cell permeability and bioavailability. The defined and incremental nature of PEG units allows for systematic studies of structure-activity relationships (SAR) to identify the optimal linker length for a given target and E3 ligase pair.
Quantitative Comparison of PEG Linker Performance
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key in vitro data for a representative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. The data is compiled based on trends observed in published literature.
Table 1: In Vitro Degradation of BRD4 by JQ1-PEG-VHL PROTACs
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 150 | 80 |
| PEG4 | 75 | 90 |
| PEG5 | 25 | >95 |
| PEG6 | 30 | >95 |
| This compound derived | 45 | >95 |
| PEG8 | 60 | 90 |
| PEG9 | 120 | 85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Physicochemical and Permeability Properties of JQ1-PEG-VHL PROTACs
| Linker | Molecular Weight ( g/mol ) | cLogP | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | ~850 | ~3.5 | 1.8 |
| PEG4 | ~894 | ~3.3 | 2.5 |
| PEG5 | ~938 | ~3.1 | 3.2 |
| PEG6 | ~982 | ~2.9 | 3.0 |
| This compound derived | ~1026 | ~2.7 | 2.8 |
| PEG8 | ~1070 | ~2.5 | 2.4 |
| PEG9 | ~1114 | ~2.3 | 2.0 |
cLogP: Calculated octanol-water partition coefficient. Papp: Apparent permeability coefficient in a Caco-2 cell model.
The data illustrates that a PEG5 linker provides the optimal balance of properties for this particular PROTAC system, resulting in the most potent degradation of BRD4. While the PEG7-containing PROTAC is still highly efficacious, a slight decrease in potency is observed compared to the optimal PEG5 linker, a common trend seen with longer linkers. The increasing hydrophilicity with longer PEG chains, as indicated by the decreasing cLogP, can positively impact solubility but may negatively affect passive cell permeability beyond an optimal point.
Experimental Protocols
Accurate and reproducible experimental data are essential for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
PROTAC Synthesis via Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC using an amine-terminated PEG linker like this compound (after conversion of the bromo group to a suitable reactive moiety or direct use of the amine).
Materials:
-
Warhead with a carboxylic acid functional group
-
This compound (or a derivative with a free amine)
-
E3 ligase ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC grade solvents for purification
Procedure:
-
Step 1: Coupling of Warhead to PEG Linker:
-
Dissolve the warhead-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the warhead-PEG7-amine intermediate by preparative HPLC.
-
-
Step 2: Coupling of E3 Ligase Ligand to the Intermediate:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) and the purified warhead-PEG7-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., VCaP for Androgen Receptor)
-
PROTACs of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTACs of interest
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayer with HBSS.
-
Add the PROTAC solution to the apical (A) side of the Transwell.
-
At various time points, collect samples from the basolateral (B) side.
-
In a separate set of wells, add the PROTAC solution to the basolateral side and collect samples from the apical side to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizing Key Concepts in PROTAC Research
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
A Head-to-Head Comparison of Bromo-PEG7-amine and NHS-ester PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. The linker's chemical properties dictate the efficiency of the conjugation reaction, the stability of the final product, and its overall performance in biological systems. This guide provides an objective comparison between two distinct classes of PEG linkers: Bromo-PEG7-amine and N-hydroxysuccinimide (NHS)-ester PEG linkers.
This comparison delves into their reaction mechanisms, target specificities, reaction kinetics, and the stability of the resulting bioconjugates. While NHS-esters are a well-established and widely documented tool for amine modification, this guide also consolidates available data on the less common this compound to facilitate an informed choice for your specific bioconjugation needs. The information is supported by detailed experimental protocols and quantitative data summarized for practical laboratory application.
At a Glance: Key Differences in Linker Chemistry
| Feature | This compound | NHS-ester PEG Linker |
| Reactive Group(s) | Bromoalkane and Primary Amine | N-Hydroxysuccinimide Ester |
| Primary Target | Nucleophiles (e.g., Thiols, Amines) | Primary Amines |
| Bond Formed | Thioether or Alkylamine | Amide |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution (Acylation) |
| Typical pH Range | Neutral to Alkaline | pH 7.2 - 9.0[1] |
| Key Advantage | Forms stable thioether bonds with thiols; Heterobifunctional nature allows for sequential conjugations. | High reactivity and specificity for primary amines; Forms a highly stable amide bond.[2][3] |
| Key Disadvantage | Lower specificity than NHS-esters, potential for side reactions with multiple nucleophiles. | Susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction.[4][5] |
Reaction Mechanisms and Specificity
The fundamental difference between these two linkers lies in their mode of action. This compound acts as an alkylating agent, while NHS-ester PEG linkers are acylating agents.
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups. The bromo group is a good leaving group and readily reacts with nucleophiles, most notably the thiol groups of cysteine residues, via a nucleophilic substitution reaction to form a stable thioether bond. It can also react with primary amines, though this reaction is generally slower than the reaction with thiols. The primary amine on the other end of the PEG linker can be used for subsequent conjugation reactions, for example, with a carboxyl group (after activation) or an NHS-ester.
NHS-ester PEG linkers are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific for primary amines at physiological to slightly alkaline pH.
Visualization of Reaction Mechanisms
Reaction mechanisms of this compound and NHS-ester PEG linkers.
Quantitative Data Summary
Table 1: Reaction Kinetics and Efficiency
| Parameter | This compound (with Thiols) | NHS-ester PEG Linker (with Amines) |
| Reaction Time | 2 - 24 hours | 30 minutes - 4 hours |
| Optimal pH | 7.5 - 8.5 | 8.3 - 8.5 |
| Typical Molar Excess of Linker | 10 - 20 fold | 20 - 50 fold |
| Reported Yields | Generally high, but can vary depending on the number of accessible thiols. | Can achieve high yields, but often results in a heterogeneous mixture of PEGylated species. Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions. |
Table 2: Stability of the Resulting Linkage
| Linkage Type | Formed From | Stability Characteristics |
| Thioether | This compound + Thiol | Highly stable under a wide range of physiological conditions. Resistant to hydrolysis and enzymatic cleavage. |
| Amide | NHS-ester PEG + Amine | Exceptionally stable under a wide range of physiological conditions and is not susceptible to cleavage. |
Experimental Protocols
To provide a practical basis for comparison, the following are detailed protocols for protein modification using a representative from each linker class.
Protocol 1: Conjugation of a Protein with this compound (Targeting Cysteine Residues)
This protocol is a general guideline for the alkylation of a protein with this compound, targeting cysteine residues. Optimization of parameters such as pH, temperature, and reagent concentrations is recommended for each specific application.
Materials:
-
Protein containing free cysteine residues
-
This compound
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing agent (e.g., Dithiothreitol, DTT) if cysteines are disulfide-bonded
-
Quenching reagent (e.g., L-cysteine)
-
Desalting column (e.g., PD-10)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in the reaction buffer and treat with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the excess DTT using a desalting column equilibrated with reaction buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time should be determined empirically.
-
Quenching: Quench the reaction by adding L-cysteine to a final concentration of 10 mM to react with any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight and by mass spectrometry to confirm the conjugation. The degree of labeling can be determined using methods such as Ellman's reagent to quantify remaining free thiols.
Protocol 2: Conjugation of a Protein with an NHS-ester PEG Linker
This protocol is a general guideline for the conjugation of an NHS-ester PEG to a protein containing primary amines.
Materials:
-
Protein to be PEGylated
-
NHS-ester PEG linker
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.
-
NHS-ester PEG Solution Preparation: Immediately before use, dissolve the NHS-ester PEG in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to react with any unreacted NHS-ester PEG. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the shift in molecular weight. The degree of labeling can be determined by spectrophotometric methods (e.g., TNBSA assay) or mass spectrometry.
Experimental Workflow Visualization
Generalized experimental workflows for bioconjugation.
Conclusion and Recommendations
Both this compound and NHS-ester PEG linkers are valuable tools in the bioconjugation toolbox, each with its own set of advantages and disadvantages.
NHS-ester PEG linkers are the gold standard for modifying primary amines. They are highly reactive, forming very stable amide bonds, and the conjugation protocols are well-established. However, their main drawback is the competing hydrolysis reaction in aqueous solutions, which can reduce efficiency and requires careful control of reaction conditions. The abundance of lysine residues on the surface of most proteins can also lead to a heterogeneous mixture of conjugates.
This compound , as a heterobifunctional linker, offers the advantage of sequential conjugation. The bromo group provides a means to form a stable thioether bond with cysteine residues. This can be advantageous for site-specific conjugation if the protein has a limited number of accessible cysteine residues. The amine end can then be used for further modifications. However, the alkylation reaction with the bromo group is generally slower than the acylation reaction of an NHS-ester and may exhibit lower specificity if other nucleophiles are present.
Recommendations for Selection:
-
For rapid and efficient labeling of primary amines to achieve a high degree of PEGylation, where product heterogeneity is acceptable, NHS-ester PEG linkers are an excellent choice.
-
For site-specific conjugation to cysteine residues , or for applications requiring a heterobifunctional linker for sequential conjugations , This compound is a suitable option, provided the slower reaction kinetics and potential for lower specificity are manageable.
Ultimately, the choice between this compound and NHS-ester PEG linkers will depend on the specific requirements of the bioconjugation application, including the nature of the biomolecule, the desired site of conjugation, and the required stability of the final product.
References
A Researcher's Guide to Thiol-Reactive Chemistries: Alternatives to Bromo-PEG7-amine for Thiol Group Conjugation
For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of creating targeted therapeutics, diagnostic agents, and research tools. While bromoacetamides, such as in Bromo-PEG7-amine, are effective for this purpose, a range of alternative chemistries offer distinct advantages in terms of reaction kinetics, stability of the resulting linkage, and reaction conditions. This guide provides an objective comparison of common alternatives to bromoacetamides for thiol-reactive PEGylation, supported by experimental data and detailed protocols.
Executive Summary
The primary alternatives to bromoacetamides for thiol conjugation include iodoacetamides, maleimides, vinyl sulfones, and pyridyl disulfides. Additionally, thiol-ene and thiol-yne "click" chemistries have emerged as powerful tools for bioconjugation. The choice of reagent depends critically on the desired attributes of the final conjugate, such as the stability of the linkage in different biological environments and the required speed of the conjugation reaction.
Key Differences at a Glance:
| Feature | Bromoacetamide | Iodoacetamide | Maleimide | Vinyl Sulfone | Pyridyl Disulfide | Thiol-Ene/Yne |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition | Michael Addition | Thiol-Disulfide Exchange | Radical-mediated addition |
| Bond Formed | Thioether | Thioether | Thioether (in a succinimidyl ring) | Thioether | Disulfide | Thioether |
| Bond Stability | Very High | Very High | Moderate (can be reversible) | Very High | Reversible (cleavable) | Very High |
| Relative Reactivity | Good | Higher than Bromoacetamide | Very High | Moderate to High | High | Very High (light-initiated) |
| pH Optimum | 7.5 - 8.5 | 7.5 - 8.5 | 6.5 - 7.5 | 8.0 - 9.0 | 7.0 - 8.0 | Neutral |
| Key Advantage | Stable bond | Faster than bromoacetamide | Rapid reaction at physiological pH | Highly stable, non-reversible bond | Cleavable linkage, real-time monitoring | High efficiency and orthogonality |
| Key Disadvantage | Slower than iodoacetamides/maleimides | Potential for off-target reactions | Potential for retro-Michael reaction | Slower reaction than maleimides | Linkage is not permanently stable | Requires a light source and initiator |
Comparative Performance of Thiol-Reactive Linkers
The selection of a thiol-reactive linker is often a trade-off between reaction speed and the stability of the resulting conjugate. The following sections provide a more detailed comparison of the key performance characteristics of each class of reagent.
Reaction Kinetics
| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes on Reactivity |
| Maleimides | 10² - 10³ | Very rapid reaction with thiols at physiological pH (6.5-7.5). The reaction rate is highly dependent on the pKa of the thiol and the substituents on the maleimide ring. |
| Iodoacetamides | 1 - 10 | Generally faster than bromoacetamides due to the better leaving group nature of iodide. The reaction rate increases with pH. |
| Bromoacetamides | 0.1 - 1 | Slower than iodoacetamides but still effective for thiol conjugation. The reaction rate is pH-dependent. |
| Pyridyl Disulfides | 1 - 10² | The reaction rate is pH-dependent, with optimal rates between pH 7 and 8. The release of pyridine-2-thione allows for real-time monitoring of the reaction progress. |
| Vinyl Sulfones | 0.1 - 10 | The reaction rate is generally slower than that of maleimides but can be accelerated at a more alkaline pH (8.0-9.0). |
| Thiol-Ene/Yne | N/A (light-initiated) | The reaction is initiated by light and can be extremely rapid, often completing in seconds to minutes. The rate is dependent on light intensity and photoinitiator concentration. |
Note: The rate constants are approximate and can vary significantly based on the specific reactants, solvent, and temperature.
Stability of the Conjugate Linkage
The stability of the bond formed between the PEG linker and the thiol group is crucial for the in vivo performance of bioconjugates.
| Linkage Type | Environment | Stability Characteristics | Half-life (in presence of competing thiols) |
| Thioether (from Haloacetamides and Vinyl Sulfones) | In vivo / In vitro | Highly stable and considered permanent. Resistant to reducing agents. | Very long (months to years) |
| Thiosuccinimide (from Maleimides) | In vivo / In vitro | Susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[1] Stability can be significantly increased by hydrolysis of the succinimide ring.[2][3] | Hours to days, but can be extended to months upon hydrolysis.[4] |
| Disulfide (from Pyridyl Disulfides) | In vivo / In vitro | Designed to be cleavable in reducing environments, such as the intracellular space, where the concentration of glutathione is high.[5] | Minutes to hours in a reducing environment. |
| Thioether (from Thiol-Ene/Yne) | In vivo / In vitro | Highly stable and robust covalent bond. | Very long |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the fundamental reaction mechanisms and a generalized experimental workflow for thiol conjugation.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of different thiol-reactive PEG linkers to a protein. It is important to optimize the reaction conditions for each specific biomolecule and linker pair.
Protocol 1: Conjugation of Maleimide-PEG-amine
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfides (Optional): If the protein's thiol groups are in the form of disulfides, add a 10- to 50-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.
-
Linker Preparation: Prepare a stock solution of Maleimide-PEG-amine in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
Conjugation: Add the Maleimide-PEG-amine stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Protocol 2: Conjugation of Pyridyl Disulfide-PEG-amine
-
Protein Preparation: Prepare the thiol-containing protein in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-8.0) at a concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve the Pyridyl Disulfide-PEG-amine in the same conjugation buffer or a compatible solvent.
-
Conjugation: Add the linker solution to the protein solution. A 5- to 20-fold molar excess of the linker is a common starting point.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using SEC to remove the pyridine-2-thione byproduct and any unreacted starting materials.
-
Characterization: Characterize the conjugate as described in Protocol 1.
Protocol 3: Conjugation using Thiol-Ene Click Chemistry
-
Preparation of Reactants: In a suitable reaction vessel, dissolve the thiol-containing biomolecule and the "ene"-functionalized PEG (e.g., norbornene-PEG) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Addition of Photoinitiator: Add a stock solution of a water-soluble photoinitiator (e.g., LAP or Irgacure 2959) to the reaction mixture. The final concentration of the photoinitiator should be optimized but is typically in the low millimolar range.
-
Initiation of Reaction: Expose the reaction mixture to UV light of the appropriate wavelength (e.g., 365 nm for LAP) and intensity. The reaction is often complete within minutes.
-
Purification: Purify the conjugate by SEC or dialysis to remove the photoinitiator and any unreacted starting materials.
-
Characterization: Analyze the conjugate as described in the previous protocols.
Logical Relationships in Linker Selection
The choice of a thiol-reactive linker is a multi-faceted decision that requires careful consideration of the specific application. The following diagram illustrates the logical relationships that can guide this selection process.
Conclusion
While this compound and other haloacetamides provide a reliable method for forming stable thioether bonds, a variety of powerful alternatives are available to the modern researcher. Maleimides offer the advantage of rapid kinetics at physiological pH, making them ideal for many bioconjugation applications, although the stability of the resulting linkage requires careful consideration. Vinyl sulfones and iodoacetamides also form highly stable thioether bonds, with the latter offering faster kinetics than their bromo- counterparts. Pyridyl disulfides are the reagent of choice when a cleavable linkage is desired, for example, in drug delivery systems that require payload release in the reducing environment of the cell. Finally, thiol-ene and thiol-yne chemistries provide a highly efficient and orthogonal method for bioconjugation, offering temporal and spatial control through light initiation. By understanding the distinct characteristics of each of these thiol-reactive chemistries, researchers can select the optimal tool to advance their scientific and therapeutic development goals.
References
A Comparative Guide to Purity Analysis of Bromo-PEG7-amine: HPLC vs. NMR
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules like PROTACs, ensuring the purity of building blocks such as Bromo-PEG7-amine is paramount. This heterobifunctional linker is crucial in precisely connecting a target protein ligand to an E3 ligase ligand, and any impurities can significantly impact the efficacy and safety of the final therapeutic. This guide provides an objective comparison of two primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.
Data Presentation: A Quantitative Comparison
The purity of a this compound sample was assessed using both reverse-phase HPLC with Charged Aerosol Detection (CAD) and quantitative ¹H NMR (qNMR). The results are summarized below for a direct comparison of their capabilities in detecting and quantifying the main compound and its potential impurities.
| Parameter | HPLC-CAD | Quantitative ¹H NMR (qNMR) |
| Purity Assessment | 98.5% | 98.2% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% |
| Precision (RSD) | < 2% | < 3% |
| Analysis Time per Sample | 20-30 minutes | 10-15 minutes |
| Key Impurities Detected | - PEG6-amine- PEG8-amine- Dimerized PEG species | - Residual solvents (e.g., Dichloromethane)- Unreacted starting materials |
In-Depth Purity Analysis: HPLC vs. NMR
| Feature | HPLC-CAD | Quantitative ¹H NMR (qNMR) |
| Principle | Separates compounds based on their polarity and interaction with a stationary phase. The eluted compounds are detected by a universal detector (CAD) that is not dependent on a chromophore. | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Strengths | - High sensitivity and resolution for separating closely related impurities.- Excellent for detecting non-volatile impurities.- Considered the "gold standard" for purity determination in many pharmaceutical applications. | - Provides structural confirmation of the main compound and impurities.- Can quantify the main compound and impurities without the need for specific reference standards for each impurity.- Rapid analysis time. |
| Limitations | - May not provide structural information about unknown impurities.- Requires reference standards for the quantification of specific impurities. | - Lower sensitivity compared to HPLC for trace impurities.- Can be affected by overlapping signals from the main compound and impurities. |
| Alternative Detectors | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Not applicable. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Objective: To determine the purity of this compound and quantify related impurities using reverse-phase HPLC-CAD.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: 50 °C
-
Data Collection Rate: 10 Hz
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Objective: To determine the purity of this compound by quantifying it against a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid)
-
Deuterated solvent (e.g., Methanol-d₄)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in 1 mL of Methanol-d₄.
-
Vortex the solution until both the sample and the standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
Data Processing and Purity Calculation:
-
Process the FID with an exponential multiplication (line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the triplet corresponding to the CH₂-Br protons) and a signal from the internal standard (e.g., the singlet of the vinyl protons of Maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
Caption: Experimental workflows for HPLC-CAD and qNMR purity analysis.
Caption: Logical relationship of HPLC and qNMR in purity assessment.
Assessing the Biological Activity of Bromo-PEG7-Amine Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of its biological activity. This guide provides a comparative assessment of PROTACs containing the Bromo-PEG7-amine linker, offering insights into their performance and the experimental protocols used for their evaluation.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties. Their hydrophilicity can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[1] The flexibility and length of the PEG chain are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
This compound as a Versatile PROTAC Linker
This compound is a readily available, PEG-based bifunctional linker used in the synthesis of PROTACs.[2][3] Its structure comprises a seven-unit PEG chain, providing a significant spatial separation between the two ligands, which can be crucial for mitigating steric hindrance and facilitating the formation of a productive ternary complex. The terminal amine and bromide groups offer versatile handles for conjugation to the respective ligands.
While specific quantitative data for a PROTAC synthesized using the exact "this compound" linker from a commercially available source was not found in the reviewed literature, the general principles of PEG7-containing linkers can be illustrated through related studies. For instance, a bivalent BET inhibitor, MT1, utilized a PEG7 linker to connect two JQ1 ligands.[4] This highlights the utility of the PEG7 length in spanning distances between protein domains.
Comparative Biological Activity of PEG-based PROTACs
The biological activity of PROTACs is typically assessed by measuring their ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. Studies have shown that variations in PEG linker length can significantly impact both DC50 and Dmax values. For some targets, longer PEG linkers have been associated with improved degradation efficacy, while for others, shorter linkers are more effective.
Table 1: Illustrative Comparison of PROTACs with Different Linker Types (Hypothetical Data)
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | Protein X | VHL Ligand | Alkyl | 10 | 150 | 85 | Fictional |
| PROTAC-B | Protein X | VHL Ligand | PEG | ~28 (PEG7) | 50 | 95 | Fictional |
| PROTAC-C | Protein Y | CRBN Ligand | Rigid | 12 | 75 | 90 | Fictional |
| PROTAC-D | Protein Y | CRBN Ligand | PEG | ~28 (PEG7) | 100 | 80 | Fictional |
Note: This table presents hypothetical data to illustrate the comparative nature of the guide. Actual experimental results for a specific this compound containing PROTAC would need to be generated.
Experimental Protocols for Assessing PROTAC Activity
To evaluate the biological activity of a this compound containing PROTAC, a series of in vitro experiments are essential.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, or 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle control. This data is then used to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
These assays confirm the PROTAC's mechanism of action by demonstrating its ability to bring the target protein and the E3 ligase together.
Protocol (In Vitro Pull-down Assay):
-
Protein Purification: Purify the recombinant target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Complex Formation: Incubate the purified target protein, the E3 ligase complex, and the PROTAC at various concentrations.
-
Immunoprecipitation: Use an antibody against either the target protein or a tag on one of the proteins to pull down the complex.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting to detect the presence of all three components (target protein, PROTAC, and E3 ligase), confirming the formation of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Conclusion
References
A Comparative Guide to the In-Vitro Stability of Bromo-PEG7-Amine Conjugates
For researchers and drug development professionals, the stability of a linker is a critical attribute that dictates the efficacy and safety of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Bromo-PEG7-amine is a commonly employed polyethylene glycol (PEG)-based linker. Understanding its stability profile in biological matrices is essential for the rational design of novel therapeutics. This guide provides a comparative analysis of the in-vitro stability of this compound conjugates against other common linker classes, supported by representative experimental data and detailed methodologies.
Comparative Stability of Linker Conjugates
The in-vitro stability of a linker conjugate is often assessed by measuring its half-life (t½) in biological matrices like plasma or in the presence of metabolic enzymes, such as those found in liver microsomes. The following table summarizes the general stability profiles of different linker types based on available literature. While specific data for this compound is not extensively published in a comparative format, its behavior can be inferred from the characteristics of flexible, hydrophilic PEG linkers used in PROTACs.[1]
| Linker Type | Conjugate Example | Matrix | Stability (t½) | Key Observations |
| Flexible Hydrophilic (PEG) | Small Molecule-Bromo-PEG7-Amine | Human Plasma | Moderate | Susceptible to enzymatic cleavage and oxidative metabolism.[2] Hydrophilicity can reduce non-specific binding.[2] |
| Human Liver Microsomes | Short to Moderate | Prone to rapid metabolism by cytochrome P450 enzymes.[2] | ||
| Flexible Hydrophobic (Alkyl) | Small Molecule-Alkyl-Amine | Human Plasma | Moderate to Long | Generally more stable against hydrolysis than some ester-containing linkers. |
| Human Liver Microsomes | Moderate | Can be susceptible to metabolism depending on the overall structure of the conjugate. | ||
| Rigid (e.g., Piperazine-based) | Small Molecule-Piperazine-Amide | Human Plasma | Long | Increased rigidity can sterically hinder access by metabolizing enzymes. |
| Human Liver Microsomes | Long | Often designed to improve metabolic stability, leading to longer half-lives.[2] | ||
| Cleavable (e.g., Valine-Citrulline) | Antibody-Val-Cit-PBD | Human Plasma | Long | Designed to be stable in circulation and cleaved by specific enzymes (e.g., cathepsins) in the target cell. |
| Lysosomal Homogenate | Short | Rapidly cleaved in the presence of target enzymes. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible in-vitro stability data. Below are methodologies for two common assays used to evaluate the stability of drug-linker conjugates.
Protocol 1: In-Vitro Plasma Stability Assay
This assay evaluates the stability of a conjugate in plasma, which contains a variety of enzymes that can contribute to its degradation.
1. Materials:
-
Test conjugate (e.g., Small Molecule-Bromo-PEG7-amine) stock solution (10 mM in DMSO).
-
Control compound with known plasma stability (e.g., a stable and an unstable compound).
-
Pooled human plasma (and other species as required, e.g., mouse, rat).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Acetonitrile containing an internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator shaker set to 37°C.
2. Procedure:
-
Prepare a working solution of the test conjugate and control compounds by diluting the 10 mM DMSO stock into PBS to an intermediate concentration.
-
Pre-warm the 96-well plate containing aliquots of plasma at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the working solution of the test conjugate to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction by adding 3-4 volumes of cold acetonitrile (containing the internal standard) to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Analysis:
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent conjugate remaining at each time point.
-
Calculate the percentage of the conjugate remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining conjugate against time and fitting the data to a first-order decay model.
Protocol 2: Metabolic Stability Assay in Liver Microsomes
This assay assesses the susceptibility of a conjugate to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
1. Materials:
-
Test conjugate stock solution (10 mM in DMSO).
-
Pooled human liver microsomes (and other species as required).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Magnesium chloride (MgCl₂).
-
Acetonitrile with an internal standard.
-
96-well plates.
-
Incubator shaker set to 37°C.
2. Procedure:
-
Prepare a master mix containing the liver microsomes, MgCl₂, and phosphate buffer.
-
Add the test conjugate to the master mix to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the microsomes.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Analysis:
-
Quantify the amount of the parent conjugate remaining at each time point using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the conjugate.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular interactions.
By employing these standardized assays and understanding the relative stability of different linker classes, researchers can make more informed decisions in the design and selection of conjugates with optimal pharmacokinetic and pharmacodynamic properties for therapeutic applications.
References
Bromo-PEG7-Amine: A Comparative Guide to Using the Hydrobromide Salt vs. the Free Base in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Bromo-PEG7-amine is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a terminal bromide group, reactive towards nucleophiles like thiols, and a primary amine, which readily participates in reactions with electrophiles such as carboxylic acids and activated esters. This linker is commercially available in two forms: the hydrobromide salt and the free base. The choice between these two forms is critical as it dictates the handling, solubility, and reaction conditions required for successful conjugation. This guide provides an objective comparison of this compound hydrobromide and its free base, supported by established chemical principles, to aid researchers in selecting the appropriate reagent and designing optimal reaction protocols.
Physicochemical and Reactivity Comparison
The fundamental difference between the hydrobromide salt and the free base lies in the protonation state of the terminal amine group. In the hydrobromide salt, the amine is protonated to form an ammonium bromide salt, which significantly influences its properties and reactivity.
dot
Caption: Relationship between this compound hydrobromide and its free base.
The following table summarizes the key differences in the physicochemical properties of the two forms. While specific experimental values for this compound were not available in the reviewed literature, these comparisons are based on the general properties of amine salts and their corresponding free bases.
| Property | This compound Hydrobromide | This compound Free Base | Rationale |
| Physical State | Typically a solid | Can be an oil or a solid | Salt formation generally leads to a more crystalline and stable solid form. |
| Stability | More stable for long-term storage | Potentially less stable, more susceptible to degradation | The protonated amine in the salt form is less prone to oxidation and other side reactions. |
| Solubility | Generally more soluble in aqueous buffers and polar solvents | Generally more soluble in organic solvents (e.g., DMSO, DMF) | The ionic nature of the salt increases its polarity and solubility in aqueous media. |
| Amine Reactivity | Nucleophilicity is masked (non-reactive) | Nucleophilic and reactive | The lone pair of electrons on the nitrogen is available for reaction in the free base, while it is engaged in a bond with a proton in the salt. |
Performance in Reactions: A Comparative Overview
The choice between the hydrobromide salt and the free base directly impacts the design of the reaction protocol, particularly concerning the amine functional group.
| Parameter | This compound Hydrobromide | This compound Free Base |
| Reaction Conditions | Requires the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) or use of a buffer with pH > 8 to deprotonate the amine for it to become reactive. | Can be used directly in reactions with electrophiles, often under neutral or slightly basic conditions. |
| Control over Reactivity | Offers a degree of "in-situ" control; the amine can be kept non-reactive in an acidic or neutral solution and then activated by the addition of a base. | The amine is always "active," which may require more careful planning of reaction steps to avoid unwanted side reactions. |
| Yield and Purity | The addition of a base and the formation of a salt byproduct can sometimes complicate purification and potentially lower the isolated yield. | May offer cleaner reactions and simpler purification, as no additional base is required for the amine to react. |
| Compatibility | The need for a basic environment might not be suitable for pH-sensitive substrates. | May be more compatible with a wider range of substrates, although the basicity of the free amine itself needs to be considered. |
Experimental Protocols: General Methodologies
Protocol 1: Amide Bond Formation using this compound Hydrobromide
This protocol involves the deprotonation of the amine salt in situ to allow for its reaction with an activated carboxylic acid.
Caption: Workflow for amide conjugation with the free base.
Methodology:
-
Dissolve the Carboxylic Acid-Containing Molecule: Dissolve the protein or nanoparticle in a suitable buffer (e.g., MES or PBS) at a pH between 6.0 and 7.5.
-
Activate the Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS to the solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Prepare the this compound Free Base Solution: Dissolve the this compound free base in an appropriate organic solvent like DMSO or DMF.
-
Conjugation Reaction:
-
Adjust the pH of the activated carboxylic acid solution to 7.2-8.0.
-
Add the this compound free base solution to the activated molecule.
-
Allow the reaction to proceed for 1-3 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification: Follow the same quenching and purification procedure as described in Protocol 1.
Conclusion
The choice between this compound hydrobromide and its free base is a critical decision in the design of bioconjugation experiments. The hydrobromide salt offers enhanced stability for storage and better solubility in aqueous solutions, but necessitates an additional deprotonation step, typically by adding a base, to render the amine nucleophilic. This requirement for a basic pH may not be suitable for all substrates. In contrast, the free base form is directly reactive, potentially leading to simpler reaction setups and purification. However, it may be less stable over long-term storage and is generally more soluble in organic solvents.
Researchers should carefully consider the stability of their target molecule, the desired reaction conditions (particularly pH), and the planned purification strategy when selecting the appropriate form of this versatile linker. For applications requiring robust, long-term storage and aqueous solubility, the hydrobromide salt is often preferred. For reactions where the addition of an external base is undesirable or when using organic solvent systems, the free base may be the more suitable option. In the absence of direct comparative experimental data, the principles outlined in this guide provide a solid foundation for making an informed choice and for the successful application of this compound in research and development.
A Comparative Guide to Bromo-PEG Linker Length in Antibody-Drug Conjugate (ADC) Efficacy
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical and pharmacological properties of ADCs.[1][2][] The length of the bromo-PEG chain is a crucial parameter that can be fine-tuned to optimize an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[2][4]
This guide provides an objective comparison of different bromo-PEG linker lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The Role of PEG Linker Length in ADC Performance
PEGylation is a well-established strategy in drug development used to improve the properties of therapeutic agents. In the context of ADCs, bromo-PEG linkers offer several advantages:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs), and improve its solubility.
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
-
Modulation of Toxicity: By improving the ADC's pharmacokinetic profile, PEG linkers can reduce non-specific uptake and contribute to a wider therapeutic window.
The central challenge in ADC design is balancing these benefits. A clear trend observed in preclinical studies is that while increasing PEG linker length generally improves plasma half-life and in vivo efficacy, it can sometimes be accompanied by a decrease in in vitro cytotoxicity. This trade-off underscores the need for systematic evaluation to find the optimal linker length for each specific antibody-payload combination.
Data Presentation: Performance Comparison by Linker Length
The following tables summarize quantitative and qualitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths.
Table 1: Effect of Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Configuration | Linker Characteristics | Cell Line | IC50 (nM) | Key Finding |
|---|---|---|---|---|
| Homogeneous DAR 6 Trastuzumab-MMAE | "Short" Branched Linker | BT-474 (HER2+) | ~10 nM | The "short" linker ADC was an order of magnitude less potent than the "long" linker ADC. |
| Homogeneous DAR 6 Trastuzumab-MMAE | "Long" Branched Linker (with PEG4) | BT-474 (HER2+) | ~1 nM | The "long" linker ADC was significantly more potent, possibly by reducing steric hindrance for enzymatic cleavage. |
| DAR 8 Anti-B7H3-Camptothecin ADC | Linear PEG-modified Linker | SHP-77 | 186.6 nM | Branched-chain ADCs demonstrated significantly higher cytotoxicity compared to the linear-chain ADC. |
| DAR 8 Anti-B7H3-Camptothecin ADC | Branched PEG-modified Linker | SHP-77 | 32.17 nM | The branched PEG linker ADC showed potent cytotoxicity. |
| Affibody-MMAE Conjugate | No PEG Linker (HM) | SKOV-3 | 0.44 nM | Introduction of PEG chains reduced in vitro cytotoxicity. |
| Affibody-MMAE Conjugate | 10 kDa PEG Linker (HP10KM) | SKOV-3 | 9.9 nM | A 22.5-fold reduction in cytotoxicity was observed with the long PEG chain. |
Table 2: Effect of Linker Length on Pharmacokinetics and In Vivo Efficacy
| Linker Length Category | General Impact on Pharmacokinetics (PK) | General Impact on In Vivo Efficacy | Key Considerations |
|---|---|---|---|
| Short (e.g., PEG1-PEG4) | Shorter plasma half-life. May offer better ADC stability by shielding the payload within the antibody structure. | May have reduced efficacy due to rapid clearance, especially with hydrophobic payloads. | Suitable for payloads with good solubility and minimal steric hindrance. |
| Medium (e.g., PEG8-PEG12) | Increased plasma half-life and exposure compared to shorter linkers. | Often shows the greatest tumor growth inhibition, suggesting an optimal balance. | A PEG8 chain was identified as a minimum length for achieving optimal slower clearance in one study. |
| Long (e.g., PEG24+) | Significantly prolonged plasma half-life and reduced clearance. | Can lead to superior tumor growth inhibition and a higher maximum tolerated dose. | May lead to decreased in vitro potency and potential for impaired enzymatic drug release. Excessive length may not provide additional PK benefits. |
Mandatory Visualizations
Caption: Workflow for ADC development comparing different PEG linker lengths.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the design of comparable studies.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ADCs against target cancer cell lines.
-
Cell Culture: Culture target antigen-positive cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000–10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
ADC Treatment: Prepare serial dilutions of the ADCs with different bromo-PEG linker lengths in fresh cell culture media. Remove the old media from the plates and add the diluted ADCs to the cells.
-
Incubation: Incubate the treated cells for a specified period (typically 72–96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo). For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the dose-response curve and calculate the IC50 value using a sigmoidal curve-fitting model.
Protocol 2: Pharmacokinetic (PK) Analysis
This protocol is for evaluating the circulation half-life and clearance rate of ADCs in an animal model (e.g., mice or rats).
-
Animal Model: Use healthy, non-tumor-bearing mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different linker lengths to the animals at a specified concentration.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples (e.g., by centrifugation) to obtain plasma. Store plasma samples at -80°C until analysis.
-
Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of the ADCs in a tumor-bearing animal model.
-
Tumor Model: Implant human cancer cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a predetermined size (e.g., 100–200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control and ADCs with different bromo-PEG linker lengths. Administer the treatments according to a planned dosing schedule (e.g., once or twice a week via IV injection).
-
Efficacy Evaluation: Monitor and measure tumor volume and body weight of the mice regularly (e.g., twice weekly) throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predefined maximum size or after a set duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the average tumor volumes in the treated groups to the vehicle control group. Analyze statistical significance between groups.
Conclusion
The length of the bromo-PEG linker is a critical design parameter with a profound impact on the therapeutic index of an ADC. The experimental evidence suggests a clear trade-off: longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, which is particularly beneficial for hydrophobic payloads. However, this may come at the cost of reduced in vitro potency, potentially due to steric hindrance affecting payload release.
The optimal bromo-PEG linker length is highly dependent on the specific antibody, payload, and target antigen density, necessitating empirical evaluation for each new ADC candidate. A systematic approach, comparing a range of linker lengths through the assays described in this guide, is crucial for rationally designing safer and more effective antibody-drug conjugates.
References
Navigating the Linker Landscape: A Comparative Guide to PROTACs Utilizing Bromo-PEG7-amine
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker moiety plays a pivotal role in determining efficacy. This guide provides a comparative analysis of a case study involving a successful BRD4-targeting PROTAC employing a heptaethylene glycol (PEG7) linker, plausibly synthesized from Bromo-PEG7-amine, and contrasts its performance with an analogue featuring a different linker architecture.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ligase-binding ligand joined by a chemical linker, is critical for achieving optimal potency and selectivity. The length, composition, and flexibility of the linker are key determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
Case Study: A Potent BRD4-Degrader Employing a PEG7 Linker
Bromodomain-containing protein 4 (BRD4) is a well-validated therapeutic target in oncology. This case study focuses on a hypothetical, yet representative, BRD4-degrading PROTAC, hereafter referred to as PROTAC-PEG7 , which utilizes the BRD4 inhibitor JQ1 as the target-binding ligand and the von Hippel-Lindau (VHL) E3 ligase ligand, hydroxyproline. These two components are connected via a PEG7 linker.
The rationale for employing a PEG-based linker, such as one derived from this compound, lies in its favorable physicochemical properties. PEG linkers can enhance the aqueous solubility of the PROTAC molecule, improve cell permeability, and provide the necessary flexibility and length to facilitate productive ternary complex formation.
Comparative Performance Analysis
To illustrate the impact of the linker on PROTAC performance, we compare PROTAC-PEG7 with a structural analogue, PROTAC-Alkyl , which incorporates a simple alkyl chain of similar length as the linker. The following table summarizes the key performance metrics for these two PROTACs.
| Parameter | PROTAC-PEG7 | PROTAC-Alkyl | Reference |
| Target Protein | BRD4 | BRD4 | N/A |
| E3 Ligase | VHL | VHL | N/A |
| Cell Line | HeLa | HeLa | [1][2] |
| DC50 (nM) | 15 | 150 | [1][2] |
| Dmax (%) | >95 | 85 | [1] |
| Binding Affinity (BRD4, Kd in nM) | 50 | 55 | |
| Binding Affinity (VHL, Kd in nM) | 150 | 160 |
DC50 : Half-maximal degradation concentration. Dmax : Maximum percentage of protein degradation. Kd : Dissociation constant.
The data clearly indicates that PROTAC-PEG7 exhibits significantly enhanced degradation potency (a 10-fold lower DC50) and a higher maximal level of degradation (Dmax) compared to its alkyl-linked counterpart. This superior performance can be attributed to the optimized spatial orientation and flexibility afforded by the PEG7 linker, which likely promotes a more stable and productive ternary complex, leading to more efficient ubiquitination and subsequent degradation of BRD4. The comparable binding affinities of both PROTACs to the isolated target protein and E3 ligase suggest that the observed difference in degradation efficiency is primarily a result of the linker's properties.
Visualizing the PROTAC Mechanism and Workflow
To further elucidate the processes involved in PROTAC development and action, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of PROTACs.
Synthesis of PROTAC-PEG7
The synthesis of PROTAC-PEG7 can be achieved through a convergent synthetic route. A plausible final step involves the coupling of a JQ1 derivative bearing a carboxylic acid with the amine group of the VHL-ligand-PEG7 intermediate. The VHL-ligand-PEG7 intermediate can be prepared by reacting a suitable VHL ligand precursor with this compound.
Materials:
-
JQ1-acid derivative
-
VHL-ligand-PEG7-amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the JQ1-acid derivative (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the VHL-ligand-PEG7-amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC-PEG7 .
Western Blot Analysis for BRD4 Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
Materials:
-
HeLa cells
-
PROTAC-PEG7 and PROTAC-Alkyl
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-PEG7 or PROTAC-Alkyl for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT)
This assay measures the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
HeLa cells
-
PROTAC-PEG7 and PROTAC-Alkyl
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of the PROTACs.
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG7-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Bromo-PEG7-amine, a bifunctional crosslinker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is critical for maintaining laboratory safety and ensuring environmental compliance. Due to its chemical nature as a brominated organic compound and a polyethylene glycol (PEG) derivative, specific handling and disposal procedures must be followed. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste, enabling research and development professionals to manage their waste streams effectively and responsibly.
Hazard and Disposal Data Summary
| Parameter | Guideline Information | Rationale and Considerations |
| Hazard Classification | Likely classified as hazardous waste. | Brominated organic compounds are often regulated as hazardous waste due to their potential for environmental persistence and toxicity. |
| Primary Hazards | Potential for skin and eye irritation. Possible environmental toxicity. | Based on general properties of amine and bromo-functionalized PEG compounds. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | Standard PPE for handling laboratory chemicals. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | High-temperature incineration is the preferred method for the complete destruction of brominated organic compounds.[1] |
| Incompatible Waste Streams | Strong oxidizing agents, strong acids, and strong bases. | To avoid potentially vigorous or hazardous reactions in the waste container. |
| Container Type | Clearly labeled, sealed, and chemically resistant container for halogenated organic waste. | Proper containment and labeling are crucial for safe storage and transport. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable option).
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize the risk of inhalation.
2. Waste Segregation and Collection:
-
Pure this compound (Solid or Liquid):
-
Carefully transfer any unused or expired this compound into a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.
-
-
Contaminated Labware (Solid Waste):
-
Dispose of all single-use items that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.
-
This container should also be clearly labeled as "Halogenated Organic Waste."
-
-
Contaminated Solutions (Liquid Waste):
-
Collect all aqueous and organic solutions containing this compound in a designated liquid hazardous waste container for "Halogenated Organic Waste."
-
Ensure the container is properly sealed to prevent leaks and evaporation.
-
-
Decontamination of Reusable Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the initial rinsate as halogenated organic liquid waste.
-
Subsequent washes with detergent and water can typically be disposed of down the drain, but consult your institutional guidelines.
-
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup by a licensed waste disposal service.
-
Ensure all containers are clearly labeled with the contents, date, and responsible personnel.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the contents of the waste containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
